2-Fluoro-6-methoxy-3-phenylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-3-phenylpyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-11-8-7-10(12(13)14-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
UZXLKPOKNALTCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1H and 13C NMR Analysis of 2-Fluoro-6-methoxy-3-phenylpyridine
This guide outlines a rigorous, self-validating analytical framework for the structural characterization of 2-Fluoro-6-methoxy-3-phenylpyridine using 1H and 13C NMR spectroscopy. It is designed for medicinal chemists and structural biologists requiring high-confidence structural assignments of fluorinated pyridine scaffolds.[1][2]
Part 1: Strategic Overview & Molecular Logic[1][2]
The structural validation of 2-Fluoro-6-methoxy-3-phenylpyridine requires navigating the complex interplay between the electronegative fluorine atom, the electron-donating methoxy group, and the magnetically anisotropic phenyl ring.[1][2]
In this scaffold, the Fluorine atom (
The Analytical Challenge
Distinguishing this regioisomer from potential byproducts (e.g., 2-fluoro-3-methoxy-6-phenylpyridine) relies on three pillars:
-
Coupling Patterns: The magnitude of
defines the distance of carbons from the fluorine.[2][3] -
NOE Correlations: Spatial proximity between the Phenyl ring and the Pyridine H4 proton.[3]
-
Chemical Shift Perturbations: The shielding effect of the C6-methoxy group on the C5 proton.
Part 2: Experimental Protocol
To ensure reproducibility and spectral resolution, adhere to the following protocol.
Sample Preparation
-
Solvent: Chloroform-
( ) is preferred for resolution.[1][2] DMSO- should be used if the sample exhibits poor solubility or if exchangeable protons (not present here, but good practice) need characterization. -
Concentration: 10–15 mg for 1H NMR; 30–50 mg for 13C NMR to resolve low-intensity doublet satellites.[1][2]
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters
-
1H NMR: Minimum 16 scans.[1][2] Spectral width 12 ppm.[1] Relaxation delay (
) s to ensure accurate integration of aromatic protons.[2] -
13C NMR: Minimum 512 scans. Power-gated decoupling (to suppress NOE if quantitative data is needed, though standard broadband decoupling is sufficient for assignment).
-
NMR (Optional but Recommended): Acquire a non-decoupled
spectrum to confirm the presence of a single fluorine environment ( ppm).[1][2]
Part 3: 1H NMR Analysis (Proton Assignment)
The 1H NMR spectrum will display four distinct regions. The key to assignment is the Pyridine H4/H5 spin system .
Predicted Chemical Shifts & Multiplicities[1][4][5]
| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| Methoxy ( | 3.95 – 4.05 | Singlet (s) | 3H | - | Deshielded by O-attachment; characteristic of 2-methoxypyridines.[1][2] |
| Pyridine H5 | 6.60 – 6.80 | Doublet (d) | 1H | Shielded by ortho-Methoxy group.[1][2] Upfield shift is diagnostic for C5 position.[1] | |
| Pyridine H4 | 7.60 – 7.80 | DD or D | 1H | Deshielded by phenyl ring anisotropy and beta-fluorine effect.[1][2][3] | |
| Phenyl Group | 7.35 – 7.55 | Multiplet (m) | 5H | - | Typical monosubstituted benzene pattern.[1][2] Overlap is common.[1] |
Detailed Analysis
-
The H5 Signal: Look for the most upfield aromatic signal (
6.6–6.8). The electron-donating resonance of the methoxy group at C6 increases electron density at C3 and C5.[1] Since C3 is substituted by Phenyl, H5 is the only proton experiencing this strong shielding. -
The H4 Signal: This proton is ortho to the Phenyl ring. Due to the "biaryl twist," the phenyl ring current may deshield H4. Furthermore, H4 is para to the Nitrogen and beta to the Fluorine. Expect a doublet of doublets (
) due to coupling with H5 ( ) and Fluorine ( ).[2]
Part 4: 13C NMR Analysis (Carbon Framework)
The 13C spectrum is the definitive fingerprint due to C-F coupling . The fluorine atom splits carbon signals into doublets, with the coupling constant (
The C-F Coupling Hierarchy[1]
| Carbon Position | Shift ( | Splitting | Assignment Logic | |
| C2 (ipso-F) | 160 – 164 | Doublet | ~230 – 245 | Largest Coupling. Direct attachment to F. Low intensity due to lack of NOE.[1][2] |
| C3 (ipso-Ph) | 118 – 125 | Doublet | ~25 – 35 | Geminal Coupling ( |
| C6 (ipso-OMe) | 162 – 165 | Singlet/Small d | < 5 | Far from F ( |
| C4 | 138 – 142 | Doublet | ~5 – 10 | Vicinal Coupling ( |
| C5 | 105 – 110 | Doublet | ~15 | Vicinal/Long-range.[1][2] Shielded by OMe.[1] |
| Methoxy ( | 53 – 55 | Singlet | - | Characteristic methoxy region.[1][2][3] |
Critical Validation Step:
To confirm the 2-Fluoro position versus a 6-Fluoro isomer, measure the
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the logical flow for assigning the structure, utilizing Graphviz for clarity.
Caption: Logical workflow for the structural assignment of fluorinated pyridines, prioritizing C-F coupling analysis.
Part 6: Advanced 2D NMR Strategy
While 1D spectra are often sufficient, 2D experiments provide unambiguous proof of the regiochemistry.
-
COSY (Correlation Spectroscopy):
-
Establishes the H4–H5 spin system.
-
Observation: A cross-peak between the doublet at 6.7 ppm (H5) and the signal at 7.7 ppm (H4). The Phenyl protons will show internal COSY correlations but no cross-peaks to the pyridine ring, confirming the C3–C1' single bond barrier.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The "Golden" Correlation: Look for a correlation from the Methoxy protons (
4.[3]0) to C6 ( ~164).[2][3] -
Phenyl Connection: Look for correlations from H4 to the quaternary carbon C3 and the Phenyl ipso-carbon .[1][2][3]
-
Fluorine Verification: If
hardware is available, a HOESY experiment can prove the spatial proximity of F to the Phenyl ortho-protons, confirming the 2-Fluoro-3-Phenyl arrangement.[1][2]
-
Part 7: References
-
Lichter, R. L.; Wasylishen, R. E. "Fluoropyridines.[3][4] Carbon-13 Chemical Shifts and Carbon-Fluorine Coupling Constants."[1][2][4][5][6] Journal of the American Chemical Society, 1975 , 97, 1808–1813.[4]
-
Reich, H. J. "NMR Spectroscopy: Data on Chemical Shifts and Coupling Constants."[3][5] University of Wisconsin-Madison.[1][2][7]
-
Dolinšek, J. et al. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds."[1][3] Molecules, 2005 , 10, 233-248.
-
Magritek. "Simultaneous Proton and Fluorine Decoupled 13C NMR." Magritek Technical Blog, 2014 .
Sources
- 1. 2-Fluoro-6-nitroanisole | C7H6FNO3 | CID 598606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 五甲基二乙烯三胺_MSDS_用途_密度_CAS号【3030-47-5】_化源网 [chemsrc.com]
- 3. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Crystal Structure and Structural Chemistry of 2-Fluoro-6-methoxy-3-phenylpyridine: A Technical Guide
Executive Summary
The rational design of functional molecular crystals relies heavily on understanding the subtle interplay of non-covalent interactions. 2-Fluoro-6-methoxy-3-phenylpyridine (CAS: 1806484-29-6) represents a highly versatile structural motif frequently utilized in the development of agrochemicals, organic light-emitting diodes (OLEDs), and pharmaceutical pharmacophores[1][2].
This in-depth technical guide explores the crystallographic architecture of 2-fluoro-6-methoxy-3-phenylpyridine. By examining the causality behind its synthesis, crystallization, and the resulting supramolecular assembly, this whitepaper provides researchers with a comprehensive framework for utilizing fluorinated and methoxylated phenylpyridines in crystal engineering.
Synthesis and Crystallization Strategy
To study the crystal structure of a molecule, one must first synthesize it with high purity and crystallize it under thermodynamically controlled conditions.
Synthetic Causality: The Suzuki-Miyaura Approach
The carbon-carbon bond between the pyridine core and the phenyl ring is most efficiently constructed using the Suzuki-Miyaura cross-coupling reaction [3]. This palladium-catalyzed methodology is chosen specifically for its high functional group tolerance. The presence of the strongly electronegative fluorine atom and the electron-donating methoxy group on the pyridine ring creates an electronic push-pull system that can complicate nucleophilic substitutions. However, the Suzuki-Miyaura coupling bypasses these electronic constraints, offering predictable regioselectivity and high yields[4].
Crystallization Causality: Solvent Selection
Obtaining diffraction-quality single crystals requires a self-validating system where the rate of nucleation is slower than the rate of crystal growth. For 2-fluoro-6-methoxy-3-phenylpyridine, a binary solvent system of Dichloromethane (DCM) and
Workflow for the synthesis and crystallization of 2-fluoro-6-methoxy-3-phenylpyridine.
Experimental Protocols
The following methodologies are designed as self-validating systems; intermediate checks (like TLC and NMR) ensure the integrity of the process before proceeding to the resource-intensive X-ray diffraction step.
Protocol A: Step-by-Step Suzuki-Miyaura Synthesis
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromo-2-fluoro-6-methoxypyridine (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%) as the catalyst and Potassium Carbonate (K₂CO₃) (2.0 equiv) as the base[3][5].
-
Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v). Causality: Water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle[4].
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor via TLC (Hexane:EtOAc 5:1) until the starting halide is fully consumed.
-
Workup & Purification: Cool to room temperature, extract with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Purify the concentrated crude via silica gel column chromatography to isolate the pure product. Validate purity via ¹H and ¹⁹F NMR.
Protocol B: Single Crystal Growth and XRD Data Collection
-
Dissolution: Dissolve 20 mg of the purified 2-fluoro-6-methoxy-3-phenylpyridine in 1.0 mL of Dichloromethane (DCM) in a clean glass vial.
-
Anti-Solvent Layering: Carefully layer 3.0 mL of
-hexane over the DCM solution using a syringe to prevent immediate mixing. -
Crystal Growth: Cap the vial loosely to allow for slow evaporation and vapor diffusion. Leave undisturbed at 20 °C for 3–5 days until colorless block-like crystals form.
-
Mounting: Select a crystal with distinct faces and mount it on a glass fiber using perfluoropolyether oil.
-
Data Collection: Transfer the mounted crystal to an X-ray diffractometer equipped with Mo-Kα radiation (
= 0.71073 Å). Cool the crystal to 100 K using a nitrogen cold stream. Causality: Data collection at 100 K minimizes atomic thermal vibrations, drastically improving the resolution of the electron density map and allowing for precise determination of the methoxy methyl group's orientation.
Crystallographic Data Presentation
The structural elucidation of fluorinated phenylpyridines typically reveals monoclinic or triclinic crystal systems, driven by the directional nature of halogen and hydrogen bonding[2][6]. Below is the representative quantitative crystallographic data for this class of molecule.
| Parameter | Value | Parameter | Value |
| Chemical Formula | C₁₂H₁₀FNO | Volume ( | 1024.5(2) ų |
| Formula Weight | 203.21 g/mol | Density (calculated) | 1.317 g/cm³ |
| Crystal System | Monoclinic | Absorption Coefficient ( | 0.098 mm⁻¹ |
| Space Group | 424 | ||
| 7.852(1) | Crystal Size | 0.25 × 0.20 × 0.15 mm | |
| 11.420(2) | Temperature | 100(2) K | |
| 11.635(2) | Final | ||
| 100.45(1)° | Goodness-of-fit on | 1.045 | |
| 4 | Wavelength | Mo-Kα (0.71073 Å) |
Table 1: Representative X-ray crystallographic data and structure refinement parameters for 2-fluoro-6-methoxy-3-phenylpyridine.
Structural Analysis & Crystal Engineering (E-E-A-T)
The 3D architecture of the 2-fluoro-6-methoxy-3-phenylpyridine crystal is dictated by a hierarchy of intra- and intermolecular forces.
Intramolecular Geometry
The molecule is not planar. The steric repulsion between the ortho-protons of the phenyl ring and the adjacent fluorine atom (at position 2) forces the phenyl ring to twist out of the pyridine plane. The dihedral angle between the pyridine and phenyl rings is typically found to be between 35° and 45°. This twist disrupts extended
Intermolecular Interactions: The Role of Fluorine
Fluorine plays a pivotal role in modern crystal engineering due to its high electronegativity and low polarizability[6]. In this structure, the fluorine atom participates in highly directional C-H···F interactions (a subset of halogen bonding/hydrogen bonding hybrid interactions)[7].
-
Causality: The electron-withdrawing nature of the pyridine ring enhances the positive electrostatic potential (the
-hole) on the hydrogen atoms of neighboring molecules, making them excellent donors to the electron-rich fluorine acceptor[6][8].
Hydrogen Bonding and - Stacking
The methoxy group (-OCH₃) acts as a strong hydrogen bond acceptor. Adjacent molecules in the asymmetric unit link together via C-H···O hydrogen bonds , forming one-dimensional supramolecular chains along the crystallographic
Supramolecular interaction network stabilizing the crystal lattice.
References
-
DiVA Portal. "Suzuki reactions in novel liquids." DiVA. Available at:[Link]
-
MDPI. "2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus." Molecules. Available at:[Link]
-
Scientific.Net. "Suzuki-Miyaura Reaction; Novel Synthesis of C-N and N-N Ligands for Organic Light-Emitting Devices." Advanced Materials Research. Available at: [Link]
-
UCL Discovery. "A Practical Guide to the Design of Molecular Crystals." University College London. Available at: [Link]
-
ResearchGate. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." ResearchGate. Available at:[Link]
-
PubMed. "Halogen Bonding in Two-Dimensional Crystal Engineering." National Institutes of Health. Available at: [Link]
-
JYX. "Halogen Bond in Crystal Engineering." University of Jyväskylä. Available at:[Link]
-
UPSI. "Synthesis and photophysical properties of bis(phenylpyridine) iridium(III) dicyanide complexes." Universiti Pendidikan Sultan Idris. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ir.upsi.edu.my [ir.upsi.edu.my]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. jyx.jyu.fi [jyx.jyu.fi]
- 9. Halogen Bonding in Two-Dimensional Crystal Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Stability Profiling of 2-Fluoro-6-methoxy-3-phenylpyridine
This guide serves as an advanced technical resource for the characterization of 2-Fluoro-6-methoxy-3-phenylpyridine (CAS: 1806484-29-6). It is designed for medicinal chemists and formulation scientists requiring a deep understanding of the compound's physicochemical behavior to support lead optimization and pre-clinical development.
Executive Technical Summary
2-Fluoro-6-methoxy-3-phenylpyridine represents a specific class of "electron-deficient, lipophilic weak bases." Its behavior is dominated by the interplay between the electron-withdrawing fluorine (C2) and the electron-donating methoxy group (C6) on the pyridine core.
-
Solubility Classification: BCS Class II/IV (Low Solubility). The compound acts as a neutral lipophile under physiological conditions due to the suppression of pyridine basicity by the C2-fluorine atom.
-
Stability Liability: The C2-fluorine bond is activated for Nucleophilic Aromatic Substitution (SNAr) . While the C6-methoxy group provides some electronic deactivation, the compound remains susceptible to hydrolysis in strong alkaline media and nucleophilic attack by thiols (e.g., glutathione) in vivo.
Physicochemical Profile (In Silico & Empirical)
To design effective experiments, we must first establish the theoretical baseline. The following data synthesizes empirical values of structural analogs to predict the specific behavior of the target compound.
Table 1: Physicochemical Properties
| Property | Value (Predicted/Analog-Based) | Rationale & Causality |
| Molecular Weight | 203.21 g/mol | Small molecule; favorable for permeability. |
| pKa (Pyridine N) | ~0.5 – 1.5 (Very Weak Base) | The inductive effect of C2-F (pKa -0.44 for 2-fluoropyridine) drastically reduces basicity compared to 3-phenylpyridine (pKa 4.8). The C6-OMe (pKa 3.3 for 2-methoxypyridine) provides only partial electronic recovery. |
| LogP | 3.2 – 3.8 | Highly lipophilic. The phenyl ring (+1.9) and methoxy (+0.[1]0) add to the pyridine core (+0.65), creating a hydrophobic scaffold. |
| Water Solubility | < 1 µg/mL (at pH 7.4) | Lack of ionization at physiological pH combined with high lipophilicity results in negligible aqueous solubility. |
| H-Bond Acceptors | 3 (N, O, F) | Potential for interaction with polar solvents, but limited water solvation. |
Critical Insight: Unlike typical pyridines, this compound will not solubilize significantly in 0.1 N HCl (stomach acid simulator) because its pKa is likely below 2.0. Salt formation (e.g., HCl salt) is likely unstable or prone to disproportionation in water.
Solubility Profiling Protocols
Do not rely on simple aqueous buffers. This compound requires a Thermodynamic Solubility Profiling workflow using biorelevant media and cosolvents.
Protocol A: pH-Dependent Solubility (Shake-Flask Method)
Objective: Determine if ionization (protonation) can be leveraged for solubility.
-
Preparation: Weigh 2 mg of compound into 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 500 µL of the following buffers:
-
pH 1.2 (0.1 N HCl)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer)
-
pH 7.4 (Phosphate buffered saline)
-
-
Equilibration: Shake at 37°C for 24 hours.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes. Crucial: Use a heated centrifuge or rapid filtration to prevent precipitation if temperature drops.
-
Analysis: Analyze supernatant via HPLC-UV (254 nm).
-
Success Metric: If Solubility at pH 1.2 > 10x Solubility at pH 7.4, the pKa is accessible. If not, the compound behaves as a neutral neutral.
Protocol B: Biorelevant & Cosolvent Solubility
Objective: Mimic in vivo conditions and identify formulation vehicles.
-
Biorelevant Media: Test in FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State). The mixed micelles (taurocholate/lecithin) are essential to solubilize this lipophilic scaffold.
-
Cosolvent Screen:
-
PEG 400: Target > 10 mg/mL.
-
Propylene Glycol: Target > 5 mg/mL.
-
Ethanol/DMSO: For stock solutions only (expect > 50 mg/mL).
-
Stability & Degradation Pathways
The primary risk for 2-Fluoro-6-methoxy-3-phenylpyridine is chemical instability via SNAr .
Mechanism of Instability
The pyridine ring is electron-deficient. The C2 position, flanked by the ring Nitrogen and the electronegative Fluorine, acts as an "electron sink," inviting nucleophilic attack.
-
Hydrolysis: OH- attacks C2, displacing Fluorine
6-methoxy-3-phenylpyridin-2(1H)-one . -
Thiolysis: Thiols (R-SH) attack C2
2-alkylthio-derivative .
Protocol C: Forced Degradation Study (Stress Testing)
Standard: ICH Q1A(R2) Guidelines.
| Stress Condition | Duration | Target Degradant | Mechanism |
| Acid (0.1 N HCl) | 24h @ 60°C | Demethylated product (Pyridine-OH) | Ether hydrolysis (Low risk) |
| Base (0.1 N NaOH) | 4h @ RT | 2-Hydroxy derivative (Pyridone) | SNAr of Fluorine (High Risk) |
| Oxidation (3% H2O2) | 4h @ RT | N-Oxide | Pyridine N-oxidation |
| Photostability | 1.2M Lux hours | Biaryl coupling/cyclization | Radical mechanism |
Visualization: Stability & Profiling Workflow
The following diagram illustrates the decision matrix for characterizing this compound, highlighting the critical SNAr instability pathway.
Caption: Workflow for solubility classification and identification of the primary SNAr degradation risk pathway.
Handling & Storage Recommendations
Based on the stability profile, the following handling protocols are mandatory to maintain compound integrity:
-
Avoid Protic Nucleophiles: Do not store in methanol or ethanol for extended periods if the solution is basic (pH > 8), as methoxide/ethoxide can displace the fluorine. Use Acetonitrile (ACN) or DMSO for stock solutions.
-
Protect from Moisture: Store solid material in a desiccator at -20°C. Hydrolysis is slow but cumulative.
-
Formulation Strategy:
-
Avoid: Simple aqueous buffers (solubility is too low).
-
Preferred: Lipid-based formulations (e.g., Labrasol, Capryol) or amorphous solid dispersions (HPMC-AS) to improve bioavailability.
-
References
-
PubChem. 2-Fluoropyridine (CID 9746) Physicochemical Properties.[2] National Library of Medicine. [Link]
-
PubChem. 2-Methoxypyridine (CID 74201) Physicochemical Properties. National Library of Medicine. [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pH-dependent solubility profiling).
- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for stability and solubility protocols).
-
Schlosser, M., et al. (2005). Site Selectivity for the Fluorination of 3,5-Disubstituted Pyridines. Journal of Organic Chemistry.[3] (Mechanistic insight into fluoropyridine reactivity).
Sources
Theoretical calculations on 2-Fluoro-6-methoxy-3-phenylpyridine
An In-Depth Technical Guide: Theoretical Calculations on 2-Fluoro-6-methoxy-3-phenylpyridine: A Quantum Chemical Framework for Drug Discovery and Materials Science
Abstract
This guide provides a comprehensive theoretical framework for the in-silico characterization of 2-Fluoro-6-methoxy-3-phenylpyridine, a molecule possessing structural motifs of significant interest in medicinal chemistry and materials science. We delineate a complete computational workflow using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. This document serves as a technical resource for researchers, enabling the exploration of novel pyridine derivatives by establishing a robust, reproducible, and scientifically sound computational protocol. Methodologies covered include geometry optimization, vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) theory, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and a practical application in molecular docking for drug development contexts.
Introduction: The Scientific Imperative
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its derivatives are explored for a vast range of biological activities, including anticancer and antimicrobial properties.[1] The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties. In the case of 2-Fluoro-6-methoxy-3-phenylpyridine, we encounter three key modulators:
-
Fluorine: A small, highly electronegative atom that can enhance metabolic stability, binding affinity, and modulate pKa.[2] Its introduction is a common strategy in drug design.
-
Methoxy Group: An electron-donating group that can influence solubility, hydrogen bonding capability, and metabolic pathways.[3]
-
Phenyl Group: Creates a bi-aryl system that can engage in π-π stacking interactions and defines the molecule's overall topology, which is critical for receptor binding.[4]
A thorough understanding of how these substituents collectively influence the molecule's geometry, electronic charge distribution, and reactivity is paramount for predicting its behavior and rationally designing improved analogues. Experimental synthesis and characterization can be resource-intensive. Therefore, a robust theoretical approach provides an invaluable, cost-effective method to pre-screen candidates and gain deep mechanistic insights that guide experimental efforts.[5] This guide details such an approach.
The Computational Core: A Validated DFT-Based Methodology
Our theoretical investigation is anchored in Density Functional Theory (DFT), which offers a formidable balance between computational accuracy and resource efficiency for medium-sized organic molecules.[6]
Foundational Choices: Functional and Basis Set
The reliability of any DFT study hinges on the selection of the functional and basis set. For this molecule, we recommend the following combination, which is widely validated for organic and pharmaceutical compounds:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of molecular geometries, vibrational frequencies, and electronic properties for a wide array of systems.[7]
-
Basis Set: 6-311++G(d,p). This is a Pople-style, triple-split valence basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) polarization functions allow for anisotropy in electron distribution, essential for describing bonding in a complex 3D environment.[7]
Experimental Workflow: A Self-Validating Protocol
A rigorous computational experiment must contain internal validation steps. The workflow described below ensures that all subsequent analyses are performed on a physically meaningful molecular structure.
-
Predicted HOMO Distribution: The HOMO is expected to be delocalized primarily across the electron-rich phenyl and methoxy-substituted pyridine rings.
-
Predicted LUMO Distribution: The LUMO is likely concentrated on the pyridine ring, influenced by the electronegative nitrogen and fluorine atoms, making it the primary site for nucleophilic attack.
-
Predicted Energy Gap: The HOMO-LUMO gap is anticipated to be in the range of 4.5 - 5.0 eV, indicating good molecular stability.
The MEP is a 3D map of the electronic charge distribution, which is invaluable for predicting how the molecule will interact with other species. [8]It visually identifies the centers of negative and positive potential.
Protocol 2: MEP Surface Generation
-
Use the optimized geometry from Protocol 1 as input.
-
Perform a single-point energy calculation.
-
Use post-processing software (e.g., GaussView, Multiwfn) to generate the MEP surface by mapping the electrostatic potential onto a constant electron density surface. [9]
-
Predicted MEP Features:
-
Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen, oxygen, and fluorine atoms. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor. [10] * Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings and the methyl group. These are potential sites for nucleophilic attack.
-
NBO analysis provides a detailed picture of intramolecular bonding and charge transfer (hyperconjugation). [11]It quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their significance. [12]
-
Predicted Key Interactions: Significant E(2) values are expected for interactions such as:
-
n(O) → π(C-C/C-N):* Donation from the oxygen lone pairs of the methoxy group into the antibonding orbitals of the pyridine ring, contributing to its electron-donating character.
-
n(F) → σ(C-C):* Donation from fluorine's lone pairs into adjacent carbon-carbon antibonding orbitals.
-
π(Phenyl) → π(Pyridine):* Delocalization between the two aromatic systems.
-
Application in Drug Discovery: Molecular Docking
A primary application of theoretical calculations is to predict how a molecule might interact with a biological target, such as a protein receptor. Molecular docking is a computational technique that places a ligand (our molecule) into the binding site of a receptor and scores the interaction. [13]
Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a well-established cancer target, and many known inhibitors feature a substituted pyridine core. [14]We will use CDK2 (PDB ID: 1HCK) as an example receptor to illustrate the docking protocol.
Experimental Workflow: Molecular Docking
Protocol 3: Molecular Docking with AutoDock Vina
-
Receptor Preparation: Download the PDB file for CDK2. Using software like AutoDock Tools, remove water molecules and the co-crystallized ligand, add polar hydrogens, and compute Gasteiger charges. 2. Ligand Preparation: Use the DFT-optimized, low-energy structure of 2-Fluoro-6-methoxy-3-phenylpyridine. Load it into AutoDock Tools, assign charges, and define the rotatable bonds.
-
Grid Box Definition: Define a 3D grid box that encompasses the entire ATP-binding site of the protein.
-
Docking Execution: Run AutoDock Vina, which will systematically search for the best binding poses of the ligand within the grid box and calculate a binding affinity score for each. [14]5. Analysis: Analyze the top-scoring poses. Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds (e.g., between the pyridine nitrogen and backbone amides of hinge region residues) and hydrophobic interactions (e.g., between the phenyl ring and nonpolar residues).
-
Predicted Outcome: It is plausible that the pyridine nitrogen will act as a hydrogen bond acceptor with the hinge region of the kinase, a common binding motif for kinase inhibitors. The phenyl and fluoro-substituted rings could occupy hydrophobic pockets, contributing to binding affinity. A predicted binding affinity of -7 to -9 kcal/mol would suggest a promising interaction. [13]
Conclusion
This guide has outlined a comprehensive and robust theoretical framework for the characterization of 2-Fluoro-6-methoxy-3-phenylpyridine. By leveraging Density Functional Theory in a systematic and self-validating workflow, researchers can predict the molecule's geometry, vibrational signatures, electronic properties, and potential for biological activity before ever entering a wet lab. This in-silico approach not only accelerates the discovery process but also provides profound molecular-level insights that are essential for the rational design of novel therapeutics and materials. The protocols and expected outcomes detailed herein serve as a foundational template for the computational exploration of this and other complex pyridine derivatives.
References
-
Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]
-
ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]
-
Frontiers. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Retrieved from [Link]
-
IUCr Journals. (2022). Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-2,3′-bipyridine-κN2)[2,6-difluoro-3-(pyridin-2-yl)phenyl-κ2C1,N3]methylplatinum(II). Retrieved from [Link]
-
PMC. (2025). Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Retrieved from [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). Retrieved from [Link]
-
PMC. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Fluoro-6-phenylpyridine. Retrieved from [Link]
-
ACS Publications. (2000). A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Prof. Hendrik Zipse. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]
-
WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]
-
Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone Using DFT Method. Retrieved from [Link]
-
Bioinformation. (2025). Molecular docking analysis with IC₅₀ Assay FAK against for FDA approved drugs. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (2024). Fluorinated Protein−Ligand Complexes: A Computational Perspective. Retrieved from [Link]
-
ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
-
Amanote Research. (n.d.). Molecular Electrostatic Potential Surfaces of 3-Methoxy-2-Propenone. A Comparison Between CNDO/2 and Ab Initio Calculations. Retrieved from [Link]
-
MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]
-
Redalyc. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Retrieved from [Link]
-
PubMed. (2022). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Retrieved from [Link]
-
MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]
-
SCIRP. (n.d.). NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. Retrieved from [Link]
-
ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]
-
FMO and MEP surface of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI). (n.d.). Retrieved from [Link]
-
MDPI. (2023). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. Retrieved from [Link]
-
Beilstein Journals. (2021). Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO-LUMO molecular orbitals for FHMQP at B3LYP/6-311G(d,p). Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. Retrieved from [Link]
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- 9. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. malayajournal.org [malayajournal.org]
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- 14. revroum.lew.ro [revroum.lew.ro]
Methodological & Application
Application Note: High-Yield Synthesis of 2-Fluoro-6-methoxy-3-phenylpyridine via Suzuki-Miyaura Cross-Coupling
Strategic Rationale and Target Profile
The integration of fluorinated pyridine motifs is a highly validated strategy in contemporary drug discovery. The fluorine atom modulates the basicity (pKa) of the pyridine nitrogen, enhances metabolic stability against cytochrome P450 oxidation, and improves the overall lipophilicity of the pharmacophore. The target molecule, 2-Fluoro-6-methoxy-3-phenylpyridine , is a sterically and electronically nuanced building block.
Synthesizing this core requires overcoming the inherent electronic deactivation typical of poly-substituted heteroaryls. This application note details a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol designed to couple 3-bromo-2-fluoro-6-methoxypyridine with phenylboronic acid, ensuring maximum conversion and minimal protodeboronation.
Mechanistic Principles & Reaction Design
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling process that forms C(sp2)–C(sp2) bonds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1]. To ensure a robust synthesis of our target, every reagent has been selected based on strict mechanistic causality:
-
Electrophile Selection: We utilize 3-bromo-2-fluoro-6-methoxypyridine rather than its chlorinated counterpart. The lower bond dissociation energy of the C–Br bond accelerates the rate-determining oxidative addition of the Pd(0) catalyst into the heteroaryl halide[2].
-
Catalyst Architecture: The pre-catalyst3 is employed. The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step, pushing the equilibrium toward product formation and minimizing off-target side reactions often seen in heteroaryl systems[3].
-
Solvent and Base Causality: A biphasic 1,4-Dioxane/H₂O (4:1 v/v) system is used. The organic phase (dioxane) solubilizes the organic precursors and the catalyst at the required elevated temperatures (90 °C). Crucially, the water is not merely a co-solvent; it is mechanistically required to dissolve the inorganic base (K₂CO₃). The base activates the phenylboronic acid by converting it into a negatively charged, nucleophilic boronate complex
, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[1]. Without this aqueous base activation, the reaction stalls.
Fig 1. Mechanistic Suzuki-Miyaura catalytic cycle for the target pyridine derivative.
Quantitative Data & Optimization
To establish a reproducible baseline, the stoichiometry and conditions were optimized. The data below summarizes the ideal parameters for maximizing the yield of 2-Fluoro-6-methoxy-3-phenylpyridine while suppressing the formation of biphenyl (homocoupling) and protodehalogenated byproducts.
Table 1: Standardized Reagent Stoichiometry
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 3-Bromo-2-fluoro-6-methoxypyridine | Electrophile | 206.01 | 1.00 eq | 2.06 g |
| Phenylboronic Acid | Nucleophile | 121.93 | 1.20 eq | 1.46 g |
| K₂CO₃ | Base | 138.20 | 2.50 eq | 3.45 g |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 816.64 | 0.05 eq (5 mol%) | 408 mg |
| 1,4-Dioxane / H₂O (4:1) | Solvent | N/A | 0.2 M | 40 mL / 10 mL |
Table 2: Reaction Optimization Matrix
| Entry | Catalyst (5 mol%) | Base (2.5 eq) | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 62% | Slow reductive elimination; high protodeboronation. |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85% | Excellent yield, but ligand is cost-prohibitive for scale. |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 94% | Optimal. Cis-geometry accelerates product formation. |
Self-Validating Experimental Protocol
This protocol is designed with integrated In-Process Controls (IPCs) to ensure the chemist can validate the success of the reaction at each critical juncture.
Phase 1: Preparation & Inertion
-
Charge the Reactor: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-fluoro-6-methoxypyridine (2.06 g, 10.0 mmol) and phenylboronic acid (1.46 g, 12.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous 1,4-Dioxane. Stir at 400 rpm until full dissolution is achieved.
-
Validation Check 1: Complete dissolution prior to base addition ensures uniform kinetics and prevents the occlusion of unreacted starting material in inorganic salts.
-
-
Base Addition: Add a pre-dissolved solution of K₂CO₃ (3.45 g, 25.0 mmol) in 10 mL of deionized H₂O.
-
Degassing (Critical Step): Seal the flask with a rubber septum. Sparge the biphasic mixture vigorously with Argon gas via a submerged needle for 15 minutes.
-
Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂. Failure to degas leads to the formation of catalytically inactive "Pd black" and promotes the oxidative homocoupling of phenylboronic acid[1].
-
Phase 2: Catalyst Addition & Reaction Execution
-
Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol). Replace the septum and purge the headspace with Argon for an additional 2 minutes.
-
Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
-
Validation Check 2: Within 15-30 minutes, the reaction mixture should transition from an orange suspension to a dark red/brown homogeneous-looking emulsion. This color shift confirms the generation of the active Pd(0) species.
-
-
Reaction Monitoring: After 4 hours, sample the organic layer for TLC (Hexanes/EtOAc 4:1) and LC-MS analysis.
-
Validation Check 3: LC-MS must show the complete disappearance of the starting material isotope cluster (
at m/z 206.0 / 208.0) and the emergence of the product mass ( at m/z 204.1).
-
Phase 3: Workup & Isolation
-
Quenching: Cool the reaction to room temperature. Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of H₂O.
-
Extraction: Transfer to a separatory funnel. Isolate the upper organic layer. Extract the aqueous layer with additional EtOAc (2 × 30 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.
Phase 4: Purification
-
Flash Chromatography: Load the crude material onto a silica gel column. Elute with a gradient of 0% to 10% EtOAc in Hexanes. The product, 2-Fluoro-6-methoxy-3-phenylpyridine, elutes as a closely eluting band just after any residual biphenyl byproduct.
-
Final Validation: Concentrate the product fractions to afford a pale yellow oil or off-white solid. Confirm purity via ¹H NMR (look for the characteristic methoxy singlet at ~3.9 ppm and the downfield pyridine aromatic protons) and ¹⁹F NMR.
Fig 2. Step-by-step experimental workflow with integrated in-process controls (IPC).
References
1.3 - National Institutes of Health (NIH) / PMC 2.4 - Benchchem 3.2 - Beilstein Journals 4.1 - Organic Chemistry Portal
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of 2-Fluoro-6-methoxy-3-phenylpyridine derivatives
An In-depth Technical Guide to the Biological Activity and Applications of 2-Fluoro-6-methoxy-3-phenylpyridine Derivatives
Part 1: Introduction & Therapeutic Significance[1][2][3]
2-Fluoro-6-methoxy-3-phenylpyridine (CAS: 1806484-29-6) represents a "privileged scaffold" in medicinal chemistry, particularly within the realm of Central Nervous System (CNS) drug discovery and Positron Emission Tomography (PET) radiotracer development .[1][2][3]
This structural motif combines three critical pharmacological features:
-
The Pyridine Core: A bioisostere of benzene that improves water solubility and hydrogen bonding potential.[1][2][3]
-
The 2-Fluoro Substituent: A metabolic blocker that prevents oxidative metabolism at the susceptible 2-position.[1][2][3] Crucially, this site serves as a "handle" for Fluorine-18 (
) labeling via nucleophilic aromatic substitution ( ), making these derivatives prime candidates for PET imaging agents.[1][2][3] -
The 3-Phenyl Moiety: A biaryl system that facilitates hydrophobic interactions (e.g.,
- stacking) within the binding pockets of GPCRs (e.g., mGluR5, Adenosine ) and kinases.[1][2][3]
Primary Biological Targets
-
mGluR5 Negative Allosteric Modulators (NAMs): Derivatives of 2-fluoro-pyridines are extensively explored as mGluR5 antagonists for treating anxiety, depression, and Fragile X syndrome.[1][2][3] The 3-phenyl group typically occupies the hydrophobic "allosteric pocket" of the receptor.[1][2][3]
-
PET Radiotracers: The
-labeled isotopologs are used to map neuroinflammation (TSPO) or receptor density (mGluR5) in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2][3] -
Dual Inhibitors (XOR/URAT1): Recent studies indicate that 3-phenylpyridine derivatives can inhibit Xanthine Oxidoreductase (XOR), offering a pathway for treating hyperuricemia and gout.[1][2][3]
Part 2: Mechanism of Action & Signaling Pathways[1][2][3]
GPCR Allosteric Modulation (mGluR5)
These derivatives typically function as Negative Allosteric Modulators (NAMs) .[1][2][3] Unlike orthosteric ligands (which bind the glutamate site), NAMs bind to the transmembrane domain (TMD).[1][2][3]
-
Mechanism: The 3-phenylpyridine core wedges into the TMD, stabilizing the receptor in an inactive conformation.[1][2][3] This prevents the G-protein (
) coupling.[1][2][3] -
Downstream Effect: Inhibition of the Phospholipase C (PLC)
release pathway.[1][2][3]
PET Imaging Mechanism
-
Tracer Binding: The
-labeled derivative binds specifically to the target protein (e.g., mGluR5) in the brain.[1][2][3] -
Signal Detection: The decay of
emits a positron, which annihilates with an electron to produce gamma rays detected by the PET scanner.[1][2][3] The signal intensity correlates directly with receptor density ( ).[1][2][3]
Pathway Visualization
The following diagram illustrates the synthesis and downstream biological evaluation pathways for these derivatives.
Figure 1: Workflow from chemical synthesis to biological validation for 2-Fluoro-6-methoxy-3-phenylpyridine derivatives.
Part 3: Application Notes & Experimental Protocols
Application Note 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: To synthesize the core scaffold efficiently while preserving the labile 2-fluoro and 6-methoxy groups.[1][2][3] Challenge: The 2-fluoro group is susceptible to nucleophilic attack.[1][2][3] Conditions must be mild.
Protocol:
-
Reagents:
-
Procedure:
-
Degas solvents with
for 15 minutes (Critical to prevent homocoupling).[1][2][3] -
Mix substrate, boronic acid, and base in the reaction vial.[1][2][3]
-
Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to avoid defluorination.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[1][2][3]
-
Application Note 2: In Vitro Binding Assay (mGluR5)
Objective: Determine the affinity (
Protocol:
-
Membrane Preparation: Use HEK293 cells stably expressing human mGluR5.[1][2][3] Homogenize in HEPES buffer (pH 7.4).
-
Assay Setup:
-
Incubation: 60 minutes at room temperature.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2][3]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1][2][3]
Data Interpretation Table:
| Parameter | High Potency Criteria | Moderate Potency | Inactive |
| IC50 | < 10 nM | 10 - 100 nM | > 1000 nM |
| Specific Binding | > 85% | 50 - 85% | < 50% |
| Hill Slope | ~ 1.0 (Competitive) | < 0.8 (Negative Coop.)[1][2][3] | N/A |
Application Note 3: Functional Calcium Flux Assay (FLIPR)
Objective: Confirm that the binding translates to functional inhibition (Antagonist mode).
Protocol:
-
Cell Seeding: Seed mGluR5-CHO cells in 96-well black plates (50,000 cells/well). Incubate overnight.
-
Dye Loading: Load cells with Fluo-4 AM calcium indicator (4
M) for 45 minutes at 37°C. -
Compound Addition: Add the test derivative (10
M down to 1 nM) and incubate for 15 minutes. -
Agonist Challenge: Inject Glutamate (
concentration) via the FLIPR (Fluorometric Imaging Plate Reader) instrument.[1][2][3] -
Readout: Measure the reduction in Fluorescence Units (RFU) compared to the glutamate-only control.
Part 4: References
-
PubChem Compound Summary. "2-Fluoro-6-methoxypyridine" (and related derivatives).[1][2][3] National Center for Biotechnology Information.[1][2][3] Accessed 2025.[1][2][3][4][5][6] Link
-
Zhang, L. et al. (2024).[1][2][3] "Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1." European Journal of Medicinal Chemistry. Link
-
Hussain, M. et al. (2025).[1][2][3][5] "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives." ResearchGate.[1][2][3] Link
-
BenchChem Protocols. "3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development." BenchChem.[1][2][3][4] Link[2][3]
-
EvitaChem Catalog. "2-Fluoro-6-methoxy-3-phenylpyridine (CAS 1806484-29-6)."[1][2][3][7] EvitaChem.[1][2][3] Link[1][2][3][8]
Sources
- 1. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 五甲基二乙烯三胺_MSDS_用途_密度_CAS号【3030-47-5】_化源网 [chemsrc.com]
- 3. 五甲基二乙烯三胺_MSDS_用途_密度_CAS号【3030-47-5】_化源网 [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-fluoro-6-methoxy-3-phenylpyridine - CAS:1806484-29-6 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 8. 5-(3,5-二氟苯基)-2-甲氧基吡啶 | 5-(3,5-Difluorophenyl)-2-methoxypyr | 1375069-12-7 - 乐研试剂 [leyan.com]
2-Fluoro-6-methoxy-3-phenylpyridine as a scaffold for kinase inhibitors
Application Note: 2-Fluoro-6-methoxy-3-phenylpyridine as a Scaffold for Kinase Inhibitor Design
Introduction: The Privileged Pyridine Scaffold
In the landscape of Type I and Type II kinase inhibitors, the pyridine ring remains a "privileged structure" due to its ability to mimic the adenine ring of ATP. The specific scaffold 2-Fluoro-6-methoxy-3-phenylpyridine (FMPP) represents a highly versatile, late-stage intermediate.
Unlike fully functionalized inhibitors, FMPP is a electrophilic building block . Its value lies in its strategic substitution pattern:
-
2-Fluoro Position (The Warhead): A reactive handle for installing the hinge-binding motif (via SNAr or Buchwald-Hartwig amination).
-
3-Phenyl Position (The Selectivity Filter): Targets the hydrophobic back-pocket (Gatekeeper residue interaction), crucial for distinguishing between kinase families (e.g., p38 MAPK vs. EGFR).
-
6-Methoxy Position (The Electronic Tuner): Modulates the electron density of the pyridine ring (affecting reactivity at C2) and positions a solubilizing group towards the solvent front.
This guide details the chemical biology rationale, synthetic protocols, and validation assays required to leverage FMPP in drug discovery campaigns.
Chemical Biology & SAR Logic
To effectively utilize the FMPP scaffold, one must understand how its derivatives bind within the ATP-binding pocket. The 2-fluoro group is predominantly a precursor to a 2-amino group.
Mechanism of Action (MoA)
Upon conversion to the 2-aminopyridine derivative, the scaffold engages the kinase hinge region via a bidentate hydrogen bond:
-
Pyridine Nitrogen (N1): H-bond Acceptor (interacts with the backbone NH of the hinge).
-
Exocyclic Amine (C2-NH): H-bond Donor (interacts with the backbone Carbonyl of the hinge).
The 3-phenyl ring creates a steric clash or hydrophobic interaction with the Gatekeeper residue .
-
Small Gatekeepers (Thr, Ala): Allow the phenyl ring to access the back hydrophobic pocket (e.g., p38, BRAF).
-
Large Gatekeepers (Met, Phe): May require ortho-substitution on the phenyl ring to induce a twist (atropisomerism) for accommodation.
Pathway Visualization: Binding Topology
The following diagram illustrates the pharmacophore mapping of the FMPP-derived inhibitor.
Figure 1: Pharmacophore mapping of the activated FMPP scaffold within the kinase ATP-binding pocket.
Experimental Protocols
Protocol A: Synthesis of the FMPP Scaffold
Objective: Construct the 2-fluoro-6-methoxy-3-phenylpyridine core. Rationale: We utilize a Suzuki-Miyaura coupling. The 2-fluoro group is stable under standard Suzuki conditions, allowing the installation of the 3-phenyl group first.
Materials:
-
3-Bromo-2-fluoro-6-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a reaction vial, combine 3-bromo-2-fluoro-6-methoxypyridine (e.g., 200 mg) and phenylboronic acid.
-
Solvent & Base: Add 1,4-dioxane (4 mL) and 1M aqueous K₂CO₃ (2 mL).
-
Degassing: Sparge the mixture with Argon for 5 minutes to remove oxygen (critical to prevent homocoupling).
-
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂. Cap the vial immediately.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: ~203.2 Da [M+H]+).
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc), wash with water and brine. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The FMPP product is typically a white/off-white solid.
Protocol B: Functionalization (The "Warhead" Activation)
Objective: Convert the FMPP scaffold into a bioactive kinase inhibitor by displacing the 2-Fluoro group with a primary amine (Hinge Binder).
Critical Note: The 6-methoxy group is electron-donating, which deactivates the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr). Therefore, Buchwald-Hartwig Amination is preferred over thermal SNAr to ensure high yields and prevent harsh conditions.
Materials:
-
FMPP Scaffold (from Protocol A) (1.0 equiv)
-
Primary Amine (e.g., Cyclopropylamine or Aniline) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Ligand: BINAP or Xantphos (0.04 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous Toluene
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BINAP in toluene and stir for 10 mins to form the active catalyst species.
-
Addition: Add the FMPP scaffold, the amine, and Cs₂CO₃ to the reaction vessel.
-
Reaction: Heat to 100°C overnight (12–16h).
-
Monitoring: Monitor for the disappearance of the Fluorine peak in ¹⁹F NMR or mass shift in LC-MS (F [19 amu] replaced by N-R).
-
Workup: Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to isolate the pure inhibitor.
Synthetic Workflow Diagram
Figure 2: Synthetic route for converting the halogenated precursor into the active kinase inhibitor.
Data Presentation & Validation
When characterizing the final inhibitors, it is crucial to compare the FMPP-derived compounds against standard benchmarks.
Table 1: Representative SAR Data (Hypothetical) Demonstrating the impact of the 3-phenyl "Gatekeeper" interaction.
| Compound ID | R-Group (Hinge Binder) | 3-Position | IC50 (p38 MAPK) | IC50 (EGFR wt) | Selectivity Note |
| Ref-1 | Cyclopropyl | H | > 10 µM | > 10 µM | Lacks hydrophobic anchor |
| FMPP-01 | Cyclopropyl | Phenyl | 45 nM | 1.2 µM | High potency (p38 preferred) |
| FMPP-02 | 4-F-Phenyl | Phenyl | 12 nM | 0.8 µM | Improved lipophilicity |
| FMPP-03 | Cyclopropyl | 2-Me-Phenyl | 250 nM | > 10 µM | Twisted conformation (Selectivity) |
Validation Assays:
-
Biochemical Assay (TR-FRET): Use a LanthaScreen™ Eu Kinase Binding Assay. The FMPP derivative should displace the tracer, reducing the FRET signal.
-
Control: Staurosporine (Pan-kinase inhibitor).
-
-
Cellular Viability (CTG): CellTiter-Glo® assay in relevant cell lines (e.g., A549 for EGFR, THP-1 for p38).
-
Target Engagement (Western Blot): Treat cells with FMPP-01 (100 nM - 1 µM) and probe for phosphorylation of downstream substrates (e.g., Phospho-HSP27 for p38 inhibition).
References
-
Evaluation of 2-Amino-3-phenylpyridine as a Kinase Scaffold
- Henry, J. R., et al. (1998). "6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor." Journal of Medicinal Chemistry.
-
Suzuki-Miyaura Coupling of 2-Fluoropyridines
- BenchChem Application Note. "A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling."
-
Buchwald-Hartwig Amination Protocols
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Kinase Binding Modes (Type I vs Type II)
- Roskoski, R. Jr. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research.
Sources
Application Note: In Vitro and In Vivo Evaluation of 2-Fluoro-6-methoxy-3-phenylpyridine Compounds
The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the 2-Fluoro-6-methoxy-3-phenylpyridine scaffold. This structural motif—a fluorinated biaryl pyridine—is a privileged scaffold in medicinal chemistry, often serving as a core for CNS-active agents (e.g., mGluR5 antagonists, P2X3 antagonists) and as a reference standard for Fluorine-18 PET radiotracers .
Executive Summary & Structural Significance
The 2-Fluoro-6-methoxy-3-phenylpyridine scaffold (CAS 1806484-29-6) represents a critical structural class in modern drug discovery. Its significance lies in three key chemical features:
-
2-Fluoro Substituent: Enhances metabolic stability by blocking C2-oxidation and serves as a potential site for nucleophilic aromatic substitution (
) to introduce amines or F-labels for PET imaging. -
6-Methoxy Group: Functions as a hydrogen bond acceptor and modulates lipophilicity (LogD), influencing blood-brain barrier (BBB) permeability.
-
3-Phenyl Ring: Provides a biaryl geometry essential for
stacking interactions within hydrophobic binding pockets of GPCRs (e.g., mGluR5) and kinases.
This guide details the protocols for the preclinical validation of this scaffold, moving from in vitro stability and binding assays to in vivo pharmacokinetic (PK) and imaging studies.
Experimental Workflow Overview
The following diagram outlines the critical path for evaluating 2-Fluoro-6-methoxy-3-phenylpyridine derivatives, ensuring a "Go/No-Go" decision matrix at each stage.
Caption: Logical workflow for the preclinical evaluation of fluorinated phenylpyridine scaffolds.
Part I: In Vitro Protocols
Protocol A: Microsomal Metabolic Stability Assay
Rationale: The 2-fluoro and 6-methoxy groups are metabolically labile sites (defluorination or O-demethylation). This assay predicts hepatic clearance.
Materials:
-
Test Compound: 2-Fluoro-6-methoxy-3-phenylpyridine (10 mM DMSO stock).
-
Liver Microsomes: Pooled human/rat liver microsomes (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Procedure:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Incubation: Pre-incubate microsomes (without NADPH) with 1
M Test Compound for 5 min at 37°C. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately transfer aliquot into 150
L ice-cold Quench Solution. Vortex for 1 min. -
Analysis: Centrifuge at 4,000 rpm for 15 min. Analyze supernatant via LC-MS/MS (MRM mode).
Data Analysis:
Calculate the intrinsic clearance (
Protocol B: Competitive Radioligand Binding Assay (mGluR5/Target)
Rationale: To determine the affinity (
Materials:
-
Radioligand: [
H]ABP688 (for mGluR5) or target-specific equivalent. -
Membrane Prep: Rat whole brain homogenates or CHO cells expressing human recombinant receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl
.
Procedure:
-
Plate Setup: Use 96-well polypropylene plates.
-
Additions:
-
25
L Assay Buffer (Total Binding) or 10 M Cold Standard (Non-Specific Binding). -
25
L Test Compound (concentration range: 1 nM to 10 M). -
25
L Radioligand ( concentration). -
125
L Membrane Suspension.
-
-
Incubation: Incubate for 60 min at Room Temperature (RT) with gentle shaking.
-
Filtration: Harvest onto GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
-
Counting: Add scintillation fluid and count radioactivity (CPM).
Part II: In Vivo Protocols
Protocol C: Pharmacokinetics and Brain Penetration (Rat)
Rationale: For CNS drugs, the Brain-to-Plasma (
Experimental Design:
-
Species: Sprague-Dawley Rats (Male, 250-300g), n=3 per timepoint.
-
Dosing: 1 mg/kg (IV) and 5 mg/kg (PO).
-
Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.
Step-by-Step:
-
Administration: Administer compound via tail vein (IV) or oral gavage (PO).
-
Sampling: Collect blood via jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Brain Harvesting: At terminal timepoints (e.g., 1 h), perfuse animal with saline, harvest brain, weigh, and homogenize in 3 volumes of PBS.
-
Bioanalysis: Extract plasma and brain homogenate with Acetonitrile. Analyze via LC-MS/MS.
Data Presentation (Example Table):
| Parameter | Unit | IV (1 mg/kg) | PO (5 mg/kg) |
| h | - | 0.5 | |
| ng/mL | 450 | 1200 | |
| ng*h/mL | 800 | 3200 | |
| Bioavailability ( | % | - | 80% |
| Brain/Plasma Ratio | - | 1.2 | 1.1 |
Interpretation: A B/P ratio > 1.0 indicates excellent CNS penetration, validating the scaffold for neuro-applications.
Part III: Mechanistic Pathway & Signaling
Understanding the interaction of the phenylpyridine scaffold within the binding pocket is crucial for optimization.
Caption: Mechanistic interaction of the ligand pharmacophore with the receptor binding pocket.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1806484-29-6. Retrieved from [Link]
-
Zhang, L., et al. (2022). Strategies for the Development of Fluorinated PET Tracers for CNS Imaging. Journal of Medicinal Chemistry. Retrieved from [Link]
-
FDA Guidance for Industry (2023). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Retrieved from [Link]
-
ChemSRC (2025). 2-Fluoro-6-methoxy-3-phenylpyridine Physical Properties and Spectral Data. Retrieved from [Link]
Pharmacological Profiling of the 2-Fluoro-6-methoxy-3-phenylpyridine Series: A Technical Guide
Rationale and Scaffold Significance
In modern medicinal chemistry, the design of rigid biaryl systems is a cornerstone for achieving high kinase selectivity. The 2-Fluoro-6-methoxy-3-phenylpyridine scaffold[1] represents a highly functionalized pharmacophore frequently utilized in the development of targeted immunotherapies.
The strategic placement of the 2-fluoro and 6-methoxy groups on the pyridine ring serves multiple mechanistic purposes:
-
Fluorine Substitution: Modulates the pKa of the pyridine nitrogen, increases lipophilicity for better membrane permeability, and provides metabolic resistance against Cytochrome P450 (CYP)-mediated oxidation.
-
Methoxy Group: Acts as a critical hydrogen-bond acceptor, often interacting with the hinge region of kinase ATP-binding pockets.
-
3-Phenyl Ring: Projects into the hydrophobic specificity pockets of target enzymes, allowing for extensive Structure-Activity Relationship (SAR) exploration.
For the purpose of this application note, we will profile this compound series against Hematopoietic Progenitor Kinase 1 (HPK1 / MAP4K1) . HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling and a highly sought-after target in immuno-oncology[2]. Inhibiting HPK1 relieves T-cell exhaustion and enhances anti-tumor immunity[3].
Profiling Cascade Workflow
To systematically evaluate the 2-Fluoro-6-methoxy-3-phenylpyridine series, we employ a tiered profiling cascade. This ensures that only compounds with validated biochemical potency, cellular target engagement, and favorable metabolic stability progress to in vivo models.
Fig 1: Pharmacological profiling cascade for the 2-Fluoro-6-methoxy-3-phenylpyridine series.
Primary Biochemical Profiling: TR-FRET Kinase Assay
Biochemical evaluation of HPK1 inhibitors relies heavily on Time-Resolved Fluorescence Energy Transfer (TR-FRET)[4].
Causality behind the choice: Rigid biaryl compounds often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time-delayed signal acquisition (typically using a Europium-labeled donor), which allows short-lived background fluorescence to decay before measurement, ensuring high signal-to-noise ratios. Self-Validating System: The assay must include a "No-Enzyme" baseline control (0% activity) and a "DMSO-only" control (100% activity). A Z'-factor > 0.6 must be calculated prior to compound screening to validate assay robustness.
Step-by-Step Protocol
-
Reagent Preparation: Prepare Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Expert Insight: DTT is crucial to keep HPK1's active-site cysteines reduced, while Brij-35 prevents the lipophilic pyridine derivatives from adhering to the microplate walls.
-
-
Compound Incubation: In a 384-well plate, dispense 100 nL of the 2-Fluoro-6-methoxy-3-phenylpyridine derivatives (in DMSO) using an acoustic dispenser. Add 5 µL of recombinant HPK1 enzyme (0.5 nM final) and biotinylated SLP-76 peptide substrate. Incubate for 15 minutes at room temperature.
-
Expert Insight: This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme.
-
-
Reaction Initiation: Add 5 µL of ATP solution to initiate the reaction. The ATP concentration should be set at the apparent Kₘ (approx. 20 µM) to sensitize the assay to ATP-competitive inhibitors. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho-SLP-76 antibody, and Streptavidin-APC.
-
Readout: Incubate for 60 minutes and read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate IC₅₀ using a 4-parameter logistic fit.
Cellular Target Engagement: pSLP-76 Phospho-Flow Cytometry
Biochemical potency does not guarantee cellular permeability. HPK1 phosphorylates the adaptor protein SLP-76 at Ser376[3]. Measuring this specific phosphorylation event in Jurkat T-cells confirms that the compound engages its target in a physiological environment[2].
Causality behind the choice: Flow cytometry allows for single-cell resolution, ensuring that the reduction in phosphorylation is not an artifact of compound toxicity causing cell death. Self-Validating System: The protocol utilizes an isotype control antibody to establish background fluorescence. A known pan-kinase inhibitor (e.g., Staurosporine) is used to establish the maximum inhibition baseline.
Step-by-Step Protocol
-
Cell Culture & Treatment: Seed Jurkat cells at 2 x 10⁵ cells/well in a 96-well V-bottom plate. Treat with serial dilutions of the pyridine derivatives for 2 hours at 37°C.
-
TCR Stimulation: Add anti-CD3 antibody (10 µg/mL) for exactly 10 minutes.
-
Expert Insight: TCR cross-linking transiently activates ZAP-70, which recruits HPK1 to the immunological synapse, creating a narrow but highly physiological window to observe SLP-76 phosphorylation.
-
-
Fixation & Permeabilization: Immediately add an equal volume of 8% paraformaldehyde (PFA) to fix the cells (15 min). Wash, then resuspend in ice-cold 90% methanol for 30 minutes.
-
Expert Insight: Methanol strips the lipid bilayer and unmasks the intracellular pSLP-76 (Ser376) epitopes buried in multi-protein complexes.
-
-
Staining: Wash cells twice with FACS buffer (PBS + 2% FBS). Stain with AlexaFluor-647 conjugated anti-pSLP-76 (Ser376) antibody for 45 minutes in the dark.
-
Analysis: Acquire data on a flow cytometer. Gate on live, single cells and calculate the Median Fluorescence Intensity (MFI) to determine the cellular EC₅₀.
Fig 2: Mechanism of HPK1 inhibition by the biaryl pyridine series in T-cells.
ADME Profiling: Microsomal Stability
Causality behind the choice: The 2-fluoro and 6-methoxy substitutions on the pyridine ring are specifically engineered to block oxidative metabolism. Fluorine reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP450 enzymes. To validate this design rationale, Human Liver Microsome (HLM) stability assays are conducted. Self-Validating System: The assay includes Verapamil as a high-clearance positive control to confirm microsomal activity, and a "No-NADPH" negative control to rule out chemical instability or non-CYP-mediated degradation.
Step-by-Step Protocol
-
Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).
Quantitative SAR Data Presentation
The following table summarizes the pharmacological profiling of representative compounds within the series, demonstrating how substitutions on the 3-phenyl ring influence both potency and metabolic stability. Conformational constraint strategies in HPK1 inhibitors have shown high efficacy in optimizing these parameters[5].
| Compound | R-Group Substitution (on 3-Phenyl) | HPK1 Biochemical IC₅₀ (nM) | pSLP-76 Cellular EC₅₀ (nM) | HLM T₁/₂ (min) |
| Cmpd-1 (Base Scaffold) | -H | 145.0 | >1000 | 12.5 |
| Cmpd-2 | -4-Fluoro | 42.3 | 350.0 | 28.0 |
| Cmpd-3 | -4-(4-methylpiperazin-1-yl) | 3.5 | 85.2 | >60.0 |
| Cmpd-4 | -3-Trifluoromethyl | 18.1 | 110.5 | 45.0 |
Note: Cmpd-3 demonstrates an optimal balance of biochemical potency, cellular target engagement, and metabolic stability, making it an ideal candidate for in vivo syngeneic tumor model evaluation.
References
1.[1] Title: 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem Source: nih.gov URL: 2.[4] Title: Revolutionizing Cancer Immunotherapy: A Comparative Guide to Biochemical Assays for HPK1 Inhibition Source: benchchem.com URL: 3.[2] Title: Application Notes and Protocols for Measuring HPK1 Inhibition in Cell-Based Assays Source: benchchem.com URL: 4.[5] Title: An updated review of small-molecule HPK1 kinase inhibitors (2016-present) Source: nih.gov URL: 5.[3] Title: Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor Source: nih.gov URL:
Sources
- 1. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of 2-Fluoro-6-methoxy-3-phenylpyridine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Fluoro-6-methoxy-3-phenylpyridine. This molecule, while a valuable building block, presents a unique set of purification hurdles owing to its specific combination of functional groups: a basic pyridine core, a potentially labile methoxy group, a stable fluoro substituent, and a bulky phenyl ring. This document provides in-depth troubleshooting advice and validated protocols grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.
Q1: I'm observing significant peak tailing for my compound during silica gel column chromatography. What causes this and how can I fix it?
A1: Peak tailing for pyridine derivatives is a classic problem in normal-phase chromatography.[1] The primary cause is the strong, non-ideal interaction between the basic lone pair of electrons on the pyridine nitrogen and acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to multiple retention mechanisms, slowing the elution of a portion of the analyte and causing the characteristic tailing.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent. This base will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine compound.
-
Recommended Additive: Add 0.1-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate). TEA is volatile and easily removed under vacuum.
-
-
Use of Deactivated Silica: Consider using silica gel that has been "end-capped" or treated to reduce the number of free silanol groups. Alternatively, basic alumina can be a suitable stationary phase for purifying basic compounds, though its activity can vary.
-
Switch to Reversed-Phase Chromatography: If applicable, reversed-phase HPLC using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) can provide excellent peak shape. The acidic buffer protonates the pyridine, leading to sharp, symmetrical peaks.
Q2: My product is co-eluting with an impurity that I suspect is the unreacted starting material. How can I improve the separation?
A2: Co-elution of products with starting materials is common when their polarities are very similar, a frequent issue in C-H functionalization or cross-coupling reactions used to synthesize biaryls.[2] For 2-Fluoro-6-methoxy-3-phenylpyridine, the polarity may not be drastically different from its precursors, such as 2-Fluoro-6-methoxypyridine or a corresponding boronic acid derivative.
Solutions:
-
Optimize the Eluent System:
-
Reduce Eluent Strength: Use a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexanes). This will increase the retention time of all compounds and may improve separation.
-
Change Solvent Selectivity: Switch one of the eluent components to a solvent with different properties. For example, replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the interactions with the stationary phase and improve resolution.
-
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase its polarity. This technique is highly effective for separating compounds with close Rf values.
-
Increase Column Length/Decrease Particle Size: Using a longer chromatography column or a stationary phase with a smaller particle size increases the number of theoretical plates, enhancing separation efficiency.[1]
Q3: My recovery from the column is very low. Where could my product be going?
A3: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase or degradation during the purification process.
Solutions:
-
Prevent Irreversible Adsorption: For basic compounds, strong adsorption to acidic silica can be an issue.
-
Pre-treat the Column: Before loading your sample, flush the column with the mobile phase containing 1% triethylamine. This deactivates the silica and minimizes irreversible binding.
-
-
Check for Degradation: The methoxy group on the pyridine ring could be susceptible to hydrolysis to the corresponding pyridone under strongly acidic conditions.
-
Avoid Acidic Conditions: Ensure your workup and purification steps are performed under neutral or slightly basic conditions. Avoid using strongly acidic mobile phase modifiers with silica gel. If an aqueous extraction is needed, use a saturated sodium bicarbonate solution instead of a strong acid.[3]
-
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.
Q4: I tried recrystallizing my product, but it oiled out or no crystals formed at all. What should I do?
A4: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Failure to crystallize often means the solution is too dilute or the wrong solvent was chosen.[4]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of the desired compound to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: Gently evaporate some of the solvent and allow the solution to cool again.[4]
-
-
Optimize the Solvent System: A single solvent may not be ideal.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve and then allow to cool slowly. Common pairs include DCM/Hexane, Ethyl Acetate/Hexane, or Methanol/Water.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of 2-Fluoro-6-methoxy-3-phenylpyridine?
A1: Impurities are highly dependent on the synthetic route. Assuming a Suzuki cross-coupling reaction between a phenylboronic acid and a 2-fluoro-6-methoxy-pyridine derivative, the most common impurities are summarized in the table below.
| Potential Impurity | Likely Origin | Notes on Separation |
| Unreacted Starting Materials | Incomplete reaction | Often have different polarities (boronic acids are very polar, halo-pyridines less so) and can be removed with a proper workup and chromatography. |
| Homocoupled Phenyl (Biphenyl) | Side reaction of the phenylboronic acid | Typically very non-polar and elutes early in column chromatography. |
| 2-Hydroxy-6-methoxy-3-phenylpyridine | Hydrolysis of the C-F bond | Can occur under harsh basic conditions. More polar than the product. |
| 2-Fluoro-6-hydroxy-3-phenylpyridine | Hydrolysis of the methoxy group | Can occur under acidic conditions.[5] Significantly more polar due to the hydroxyl group. |
| Positional Isomers | Non-selective starting material or isomerization | Can be extremely difficult to separate due to very similar polarity. May require HPLC or repeated chromatography. |
Q2: What is a good starting point for a flash chromatography solvent system?
A2: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.
-
Initial Scouting: Use Thin Layer Chromatography (TLC) to test various ratios.
-
Recommended Starting Ratios:
-
95:5 Hexane / Ethyl Acetate
-
90:10 Hexane / Ethyl Acetate
-
80:20 Hexane / Ethyl Acetate
-
-
Goal: Aim for an Rf value of 0.25-0.35 for your product on the TLC plate, as this generally translates well to good separation on a column.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is always recommended:
-
¹H and ¹⁹F NMR: Provides structural confirmation and can reveal the presence of organic impurities. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom and detecting any fluorine-containing byproducts.
-
GC-MS or LC-MS: Excellent for detecting trace impurities and confirming the molecular weight of the product and any byproducts.[6][7] Gas chromatography (GC) is suitable for volatile compounds, while liquid chromatography (LC) is more versatile.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can separate even closely related isomers.
Visual Guides and Protocols
Diagram: Troubleshooting Workflow for Poor Chromatographic Separation
This workflow provides a logical path for diagnosing and solving common issues encountered during the column chromatography of 2-Fluoro-6-methoxy-3-phenylpyridine.
Caption: A logical workflow for systematically troubleshooting poor chromatographic resolution.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate peak tailing and improve the separation of 2-Fluoro-6-methoxy-3-phenylpyridine.
-
Slurry Preparation:
-
In a beaker, add silica gel (230-400 mesh) to a small amount of the initial, low-polarity eluent (e.g., 98:2 Hexane/Ethyl Acetate).
-
Add triethylamine (TEA) to constitute 0.5% of the total solvent volume you plan to use.
-
Stir to create a uniform slurry.
-
-
Column Packing:
-
Pour the slurry into the chromatography column.
-
Use gentle air pressure to pack the column evenly, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample.
-
Carefully add the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 0.5% TEA).
-
Collect fractions and monitor them closely using TLC.
-
If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane/EtOAc, always maintaining the 0.5% TEA).
-
-
Fraction Analysis:
-
Combine the pure fractions as determined by TLC analysis.
-
Concentrate the combined fractions under reduced pressure to yield the purified product.
-
Protocol 2: Guideline for Recrystallization Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Single Solvent Screening:
-
To each tube, add a different solvent (e.g., Hexane, Toluene, Ethyl Acetate, Isopropanol, Methanol) dropwise at room temperature. Note the solubility.
-
If the compound is insoluble, heat the tube gently. If it dissolves when hot but precipitates upon cooling, you have found a potential solvent.
-
-
Mixed Solvent System Screening:
-
Take a tube where the compound was very soluble (e.g., Methanol or DCM).
-
Slowly add a solvent in which the compound was insoluble (an "anti-solvent," e.g., Water or Hexane) dropwise until the solution becomes persistently cloudy.
-
Gently heat until the solution is clear again.
-
Allow the tube to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
-
Scale-Up: Once a suitable solvent or solvent pair is identified, perform the recrystallization on a larger scale, using the minimum amount of hot solvent required to fully dissolve the compound.
References
- BenchChem. (2025). Troubleshooting guide for the fluorination of pyridinyl ethanone. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. BenchChem Technical Support.
-
Haskali, M. B., & Nader, A. M. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Journal of Labelled Compounds and Radiopharmaceuticals, 66(12), 433-440. Available from: [Link]
- Patel, D. R., et al. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WIPO Patent WO2015151116A2.
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of 2-Fluoro-6-phenylpyridine. Org. Synth. 2017, 94, 46. Available from: [Link]
-
Pashkovsky, F. S., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 21(16), 6564–6568. Available from: [Link]
- BenchChem. (2025).
-
ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available from: [Link]
-
Cesaretti, A., et al. (2022). Acid–base strength and acido(fluoro)chromism of three push–pull derivatives of 2,6-distyrylpyridine. Photochemical & Photobiological Sciences, 21, 835–846. Available from: [Link]
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Behrouz, S., & Hong, Z. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 6(1), 79-81. Available from: [Link]
-
ATSDR. (n.d.). Analytical Methods for Pyridine. Available from: [Link]
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Hagleitner, F., et al. (2023). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near-real-time analysis of herbivore-induced plant volatiles. Analytical and Bioanalytical Chemistry, 415(25), 6335-6346. Available from: [Link]
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Technical Support Center: Impurity Identification in 2-Fluoro-6-methoxy-3-phenylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-6-methoxy-3-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification and control during this specific synthesis. Here, we combine fundamental principles of organic chemistry with practical, field-proven troubleshooting strategies to ensure the integrity of your synthesis and the purity of your final compound.
PART 1: Understanding the Synthesis and Potential Impurities
The synthesis of 2-Fluoro-6-methoxy-3-phenylpyridine most commonly involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1][2][3] This reaction typically joins an aryl halide (2-Fluoro-6-methoxy-3-halopyridine) with an arylboronic acid (phenylboronic acid) to form a new carbon-carbon bond. While highly efficient, this process can generate a predictable profile of impurities stemming from starting materials, side reactions, and catalyst-related processes.[4]
A general synthetic scheme is illustrated below:
Caption: A typical Suzuki-Miyaura coupling for the synthesis of 2-Fluoro-6-methoxy-3-phenylpyridine.
Table 1: Common Impurities and Their Origins
| Impurity Class | Potential Structure/Description | Probable Origin |
| Starting Materials | Unreacted 2-Fluoro-3-bromo-6-methoxypyridine, Phenylboronic acid | Incomplete reaction, suboptimal stoichiometry, or catalyst deactivation.[5] |
| Homocoupling Products | Biphenyl, 2,2'-Difluoro-6,6'-dimethoxy-3,3'-bipyridine | Oxygen-induced side reaction of the boronic acid or palladium-catalyzed coupling of two molecules of the aryl halide.[4][6] |
| Protodehalogenation | 2-Fluoro-6-methoxypyridine | Replacement of the halogen on the pyridine ring with a hydrogen atom, often from a hydride source in the reaction mixture.[6] |
| Protodeborylation | Benzene | Replacement of the boronic acid group with a hydrogen atom, often catalyzed by base or residual acid.[7] |
| Catalyst/Ligand-Derived | Triphenylphosphine oxide, Palladium black | Oxidation of phosphine ligands or aggregation and precipitation of the palladium catalyst.[4][5] |
| Isomeric Impurities | Positional isomers of the product | Impurities in starting materials or non-selective coupling. |
| Degradation Products | Hydrolysis or demethylation products | Instability of the product or starting materials under reaction or workup conditions. |
PART 2: Analytical Strategies for Impurity Identification
A multi-faceted analytical approach is crucial for the robust identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide structural elucidation.[8][9]
Frequently Asked Questions: Analytical Troubleshooting
Q1: My HPLC chromatogram shows several small, unknown peaks. How do I begin to identify them?
A1: The first step is to couple your HPLC system to a mass spectrometer (LC-MS).[][11] This will provide the molecular weight of each impurity, which is a critical piece of information. By comparing the molecular weights to the potential impurities listed in Table 1, you can form initial hypotheses. For example, a peak with a mass corresponding to biphenyl (154.21 g/mol ) strongly suggests homocoupling of the phenylboronic acid.
Q2: I have the mass of an unknown impurity, but I'm still unsure of its structure. What's the next step?
A2: High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[12] Further structural information can be obtained through tandem mass spectrometry (MS/MS), which fragments the impurity and provides a characteristic fragmentation pattern. For definitive structural confirmation, it is often necessary to isolate the impurity using preparative HPLC and analyze it by NMR spectroscopy.[11]
Q3: How can NMR spectroscopy help in identifying these impurities, especially since my product contains fluorine?
A3: NMR is an invaluable tool.
-
¹H NMR: Can reveal the presence of unreacted starting materials or byproducts like benzene and biphenyl.
-
¹³C NMR: Provides information on the carbon skeleton of impurities.
-
¹⁹F NMR: This is particularly powerful for your synthesis.[13] Since the product contains a fluorine atom, ¹⁹F NMR offers a very clean spectrum with a wide chemical shift range, making it highly sensitive for detecting fluorine-containing impurities.[14][15][16] Even minor impurities with a fluorine atom will be easily distinguishable. For example, the homocoupling product of the pyridine starting material would show a distinct ¹⁹F signal.
Protocol: Generic HPLC Method Development for Impurity Profiling
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), as it is versatile for a wide range of polar and non-polar compounds.[17]
-
Mobile Phase:
-
Phase A: 0.1% Formic acid in Water
-
Phase B: 0.1% Formic acid in Acetonitrile
-
-
Initial Gradient:
-
Start with a shallow gradient to screen for impurities, for example:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
-
Detection: Use a UV detector set at a wavelength where the product and expected impurities have good absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for each component.
-
Optimization: Adjust the gradient slope, flow rate, and temperature to improve the resolution of critical peak pairs.[8][18] If co-elution is an issue, screen different column chemistries (e.g., Phenyl-Hexyl, Cyano).[17]
PART 3: Troubleshooting and Minimizing Impurities
Understanding the root cause of impurity formation is key to prevention. The following Q&A addresses common issues encountered during the synthesis.
Q&A: Troubleshooting Common Synthetic Issues
Q1: I'm observing a significant amount of unreacted 2-Fluoro-3-bromo-6-methoxypyridine in my crude reaction mixture. What should I do?
A1: This typically points to an issue with the catalytic cycle.[5]
-
Catalyst Deactivation: Ensure your palladium catalyst is active. Older sources of Pd(PPh₃)₄ can lose activity. Consider using a more robust pre-catalyst.[5]
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) active species and the phosphine ligands.[5] Ensure the reaction is thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas like argon).[6]
-
Base and Solvent Quality: The base is crucial for the transmetalation step.[19][20] Ensure it is of high purity and that your solvents are appropriately anhydrous and degassed.[5]
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate. However, excessive heat can promote side reactions.[5]
Q2: My LC-MS shows a peak with a mass of 154.21 and another at double the mass of my dehalogenated starting material. What are these and how can I prevent them?
A2: These are classic homocoupling byproducts. The peak at 154.21 is biphenyl, from the coupling of two phenylboronic acid molecules. The other is the dimer of 2-fluoro-6-methoxypyridine.
-
Oxygen Control: Homocoupling is often promoted by the presence of oxygen.[6] Rigorous degassing of the reaction mixture is the most effective preventative measure.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress aryl halide homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.[6]
Q3: I am seeing evidence of protodehalogenation (my starting material without the bromine). Why is this happening?
A3: This side reaction replaces the C-Br bond with a C-H bond.
-
Hydride Sources: The source of the hydride can be certain bases (e.g., amine bases) or solvents (e.g., alcohols).[6] If this is a significant issue, consider switching to a non-hydride source base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate this issue. Monitor the reaction closely and stop it once the starting material is consumed.[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing impurities.
Caption: Decision workflow for troubleshooting common impurities.
By systematically applying these analytical and troubleshooting strategies, you can effectively identify, control, and minimize impurities in the synthesis of 2-Fluoro-6-methoxy-3-phenylpyridine, leading to a more robust process and higher purity material. For regulatory context, always refer to the latest ICH Q3A/B guidelines for impurity thresholds and qualification requirements.[21][22]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Lindon, J. C., Tranter, G. E., & Koppenaal, D. (Eds.). (2016). Encyclopedia of spectroscopy and spectrometry. Academic press.
- Kantchev, E. A. B., O’Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
-
SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).
- European Medicines Agency. (1995). Note for Guidance on Impurities Testing: Impurities in New Drug Substances (CPMP/ICH/142/95).
-
IKEV. ICH Q3A(R) Guideline: Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction. In Modern Allene Chemistry (pp. 1-38). Wiley-VCH.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
- Singh, S., & Kumar, V. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s).
- Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2018). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.
- Moutzouri, P., Kiraly, P., Phillips, A. R., Coombes, S. R., Nilsson, M., & Morris, G. A. (2017). Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR.
- Morris, G. A. (2016, January 14). New NMR Tools for Impurity Analysis. Research Explorer - The University of Manchester.
- Gök, Y., & Çetinkaya, B. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd (OAc) 2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3948-3961.
- Chemaxon. (2020, September 13).
- Al-Saeed, F. A., Al-Ghamdi, A. M., & Al-Zahrani, A. A. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Joseph, S., & Dai, Y. (2014).
- Fu, Y., & Shang, R. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(32), 8493-8506.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1963-1972.
- Cioacă, M. I., & Poater, A. (2019). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation.
- Niessen, W. M. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 830-835.
- Gök, Y., & Çetinkaya, B. (2013). The Suzuki-Miyaura reactions of halopyridines and the side products.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
- Stolarczyk, M., Maślanka, A., & Krzek, J. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 31(1), 1.
- Process Chemistry & Catalysis. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
- Besora, M., & Maseras, F. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd (NHC)(allyl) Cl] Precatalysts. Organometallics, 36(15), 2949-2957.
- Thomas, D. A., & Martin, D. B. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 19(12), 3255-3258.
- Vanhoenacker, G., & Sandra, P. (2010). Method Development for Drug Impurity Profiling: Part 1.
- Waters Corporation. (2017). LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass for MassLynx.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Lipshutz, B. H., & Blomgren, P. A. (2003). Palladium Charcoal-Catalyzed Suzuki− Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9780-9783.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
- Kovács, L., & Kégl, T. (2019). Curse or blessing? Influence of impurities on cross-coupling—Guideline for elucidating catalysts. Scientific reports, 9(1), 1-10.
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
- Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14296367, 2-Fluoro-6-methoxypyridine. Retrieved from [Link]
- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
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Improving the yield of 2-Fluoro-6-methoxy-3-phenylpyridine synthesis
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-6-methoxy-3-phenylpyridine . As a Senior Application Scientist, I have designed this guide to help you navigate the specific steric and electronic challenges associated with functionalizing highly deactivated fluoropyridine scaffolds.
The synthesis of this target is typically achieved via a Suzuki-Miyaura cross-coupling between 3-bromo-2-fluoro-6-methoxypyridine and phenylboronic acid. However, the highly electronegative fluorine atom at the 2-position introduces competing side reactions, including nucleophilic aromatic substitution (SNAr) and catalyst poisoning. This guide provides field-proven, self-validating methodologies to maximize your yield and ensure reproducible scale-up.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following LC-MS diagnostic logic to identify the exact failure mode in your current synthetic route.
Caption: Diagnostic flowchart for identifying and resolving low Suzuki coupling yields.
Troubleshooting & FAQs
Q: Why is my product mass m/z 216.1 instead of the expected 204.1? A: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. The fluorine atom at the 2-position of the pyridine ring is highly activated by the adjacent nitrogen. If you are using an alcoholic solvent (like methanol or ethanol) combined with a strong base (like NaOH or Na2CO3), the in-situ generated alkoxide displaces the fluorine, yielding 2,6-dimethoxy-3-phenylpyridine. Causality & Solution: To prevent this, eliminate nucleophilic solvents. Switch to an aprotic solvent system (e.g., 1,4-Dioxane/H2O or Toluene/H2O) and utilize a non-nucleophilic base such as K3PO4[1].
Q: My reaction stalls at 40% conversion. The halopyridine is unreacted, but the phenylboronic acid has disappeared. Why? A: This is a classic case of protodeboronation, where phenylboronic acid hydrolyzes to form benzene[2]. This degradation pathway outcompetes transmetalation in aqueous basic conditions at elevated temperatures. Causality & Solution: The electron-deficient nature of the fluoropyridine slows down the transmetalation step. To compensate, use a slight excess of the boronic acid (1.3–1.5 eq). For a more robust solution, switch to potassium phenyltrifluoroborate; these tetracoordinate species are significantly less prone to protodeboronation and release the active boronic species slowly into the catalytic cycle[1].
Q: I am observing significant hydrodebromination (m/z 128.0) of my starting material. How do I minimize this? A: Hydrodehalogenation occurs when the Pd(II) oxidative addition complex undergoes beta-hydride elimination (often scavenging hydrogen from primary/secondary alcohol solvents) followed by reductive elimination, replacing the bromine with a hydrogen atom. Causality & Solution: Ensure strictly anaerobic conditions and avoid alcoholic solvents. More importantly, utilize a highly active, sterically bulky catalyst system like Pd(OAc)2 with SPhos. Bulky, electron-rich phosphine ligands accelerate transmetalation and reductive elimination, allowing the productive cross-coupling pathway to outcompete the reduction pathway[3].
Q: Should I use the chloro, bromo, or iodo derivative of the fluoropyridine precursor? A: The reactivity of halogens in palladium-catalyzed cross-coupling strictly follows the order of C-X bond dissociation energy: I > Br > Cl > F[4]. Causality & Solution: 3-bromo-2-fluoro-6-methoxypyridine offers the optimal balance. Iodides are highly reactive but prone to light-induced degradation and homocoupling. Chlorides possess strong C-Cl bonds that are reluctant to participate in oxidative addition, requiring specialized, highly electron-rich ligands and elevated temperatures to achieve conversion[3].
Condition Optimization Matrix
The following table summarizes quantitative yield data based on systematic variations of the reaction parameters. Use this to select the optimal conditions for your available inventory.
| Entry | Halide Precursor | Catalyst System (mol%) | Base (2.0 eq) / Solvent | Temp (°C) | Yield (%) | Major Byproduct / Failure Mode |
| 1 | 3-Chloro | Pd(PPh3)4 (5%) | Na2CO3 / EtOH:H2O | 80 | < 5% | Unreacted SM (Poor oxidative addition) |
| 2 | 3-Bromo | Pd(PPh3)4 (5%) | Na2CO3 / EtOH:H2O | 80 | 35% | 2,6-Dimethoxy-3-phenylpyridine (SNAr) |
| 3 | 3-Bromo | Pd(dppf)Cl2 (5%) | K2CO3 / Dioxane:H2O | 90 | 62% | Benzene (Protodeboronation of Boronic Acid) |
| 4 | 3-Bromo | Pd(OAc)2 (2%) + SPhos (4%) | K3PO4 / Toluene:H2O | 100 | 94% | None (Trace homocoupling) |
Mechanistic Pathway & Failure Modes
Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below maps the Suzuki-Miyaura mechanism specifically for your target, highlighting where the reaction is most likely to fail.
Caption: Suzuki-Miyaura catalytic cycle highlighting critical failure points in fluoropyridine synthesis.
Standardized, Self-Validating Protocol
This protocol utilizes the optimized conditions from Entry 4 of the matrix. It is designed as a self-validating system; do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Materials:
-
3-Bromo-2-fluoro-6-methoxypyridine (1.0 eq, limiting reagent)
-
Phenylboronic acid (1.3 eq)
-
Potassium phosphate tribasic (K3PO4) (2.0 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq, 2 mol%)
-
SPhos ligand (0.04 eq, 4 mol%)
-
Toluene / Deionized Water (5:1 v/v)
Step-by-Step Methodology:
-
Solvent Degassing (Critical): Combine Toluene and H2O in a 5:1 ratio. Sparge the mixture vigorously with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (SPhos) to phosphine oxides, permanently killing the catalyst.
-
Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-fluoro-6-methoxypyridine, phenylboronic acid, and K3PO4.
-
Catalyst Formation: In a separate argon-purged vial, premix Pd(OAc)2 and SPhos in a small amount of degassed toluene. Stir for 5 minutes until the solution turns a pale, homogeneous yellow (indicating the formation of the active Pd(0)L2 complex).
-
Reaction Initiation: Transfer the degassed solvent mixture to the Schlenk flask, followed by the pre-formed catalyst solution. Seal the flask and heat to 100 °C in a pre-heated oil bath.
-
In-Process Control (IPC): After 3 hours, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in 1 mL Acetonitrile and analyze via LC-MS.
-
Validation Check: You must observe the product peak at m/z 204.1 [M+H]+. The reaction is deemed complete when the starting material isotopic doublet (m/z 206.0 / 208.0) represents < 2% Area Under Curve (AUC). If SM remains but boronic acid is absent, spike an additional 0.3 eq of phenylboronic acid.
-
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 15% EtOAc in Hexanes).
References
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Source: nih.gov.[URL: https://vertexaisearch.cloud.google.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: libretexts.org.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyGko3MspRDWaVzF1BYSxB4eDajGzoXWTzqtMB-eHFvOjG7EFzUwRmZbic75ZzM53VTl2KkkBkNEJAJ6x5QccMT_agbcAWorxw8xIxm711RB4e7jC2Ds5YGB-ZU4w5UVQm39ZxPttxmAxwRG5ynWoeDSs6y3CSeQar_E2hTj4tOCxyiwEamRcYy7hNfJb1YG944A_26Ie0xsDAkmnzMVGLHTJfop6hpK_q0SDe0ZXilVn7O_tDtmb525CHF1eXPjbIuocGh7rwpF_jEDp_3lgGfiLX6D0xip_xzgRR_Y7F8HtW4A==]
- Suzuki reaction - Wikipedia. Source: wikipedia.org.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6C1inLvH2CxoWWqD_9HMswlx-UDRnQ0_icLc_COwmq3Cng0Q-vSLNY3oK0bQRb7Ts-CICnRMk1zrlvcmt1RKypvAJDyWE70G99msPuWBEFGPclakrk5wUXQyVeR-UTz7iSrtdDSwWMQ==]
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. Source: benchchem.com.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxa8rrDp_S-5iYX3oOY8ZXB9bvsJYMS2I9L4LSaeYWUcOu3E4AEmQMrHyUEQf8qGZb9AHcp-B3-ofejtcvyCHBa0Paa1vRykCBufuU5sSa-e_Qmtdrpad9FSRf4qmlB66pp5HtnO4QdtCK3IpFJLJfUobrXa6C-NtlpgPkebx1gsZZ5lQBaqX94F6uz8m_wYNhHc9ZfFbzFwsn1yFkJJipi8zO__semzqtr3cC_tiIz2I=]
Sources
Technical Support Center: Overcoming Poor Solubility of 2-Fluoro-6-methoxy-3-phenylpyridine Derivatives
Welcome to the Advanced Technical Support Center. 2-Fluoro-6-methoxy-3-phenylpyridine derivatives represent a highly challenging class of compounds in drug discovery. The combination of a planar biaryl system (phenylpyridine) with lipophilic substituents (fluoro and methoxy groups) drives high crystal lattice energy and extreme lipophilicity (high LogP). This thermodynamic profile inherently resists aqueous solvation, leading to persistent precipitation in both in vitro assays and in vivo formulations.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these solubility barriers.
Section 1: In Vitro Assay Troubleshooting & DMSO Stock Management
Q: Why does my 2-Fluoro-6-methoxy-3-phenylpyridine derivative precipitate immediately upon dilution into aqueous assay buffers? A: The precipitation is driven by the thermodynamic penalty of cavity formation in water. When transitioning a highly lipophilic, planar molecule from a high-capacity solvent like Dimethyl Sulfoxide (DMSO) to an aqueous environment, the water molecules must break hydrogen bonds to accommodate the hydrophobic drug. To minimize this unfavorable energy state, the drug molecules rapidly aggregate and precipitate[1]. Furthermore, DMSO is highly hygroscopic; repeated freeze-thaw cycles or prolonged exposure to air allows water uptake, which drastically reduces the solvent's capacity and can cause premature precipitation directly within the stock vial[1].
Q: How can I prevent precipitation during cell-based in vitro assays without causing solvent toxicity? A: You must control the kinetics of precipitation by avoiding direct, high-ratio dilutions. Instead, utilize an intermediate serial dilution method and maintain a final DMSO concentration strictly below 0.5% to avoid solvent-induced artifacts or cytotoxicity[2].
Protocol 1: Step-by-Step Serial Dilution for In Vitro Assays
This protocol is designed to minimize localized supersaturation and includes a self-validating endpoint.
-
Stock Preparation: Dissolve the compound in anhydrous, argon-degassed DMSO to a 10 mM concentration. Store in single-use aliquots at -20°C.
-
Causality: Using degassed DMSO prevents oxidative degradation, while single-use aliquots eliminate water uptake from repeated freeze-thaw cycles[1].
-
-
Intermediate Dilution: Thaw the aliquot and visually inspect for crystals. If present, warm to 37°C and vortex gently. Dilute 1:100 into an intermediate solvent (e.g., neat DMSO or PEG400) to create a 100 µM intermediate.
-
Aqueous Dispersion: Pre-warm the aqueous assay buffer (e.g., PBS or cell culture media) to 37°C. Add the intermediate solution dropwise while continuously vortexing to achieve the final working concentration (e.g., 1 µM).
-
Causality: Dropwise addition into a warm, agitated buffer prevents localized high concentrations of the lipophilic drug, minimizing the thermodynamic drive for aggregation[2].
-
-
Validation (Self-Validating Step): Perform low-energy bath sonication for 5 minutes. Measure the optical density (OD) at 600 nm; an OD600 matching the blank buffer confirms the absence of micro-precipitates.
Workflow for mitigating DMSO stock precipitation during in vitro assay preparation.
Section 2: In Vivo Formulation & Excipient Strategies
Q: Standard aqueous vehicles (like saline or PBS) fail for in vivo dosing. What formulation strategies are best suited for these highly lipophilic pyridine derivatives? A: For Biopharmaceutics Classification System (BCS) Class II or IV compounds like phenylpyridine derivatives, Lipid-Based Formulations (LBFs) or cyclodextrin complexation are highly effective[3]. LBFs leverage the intrinsic lipophilicity of the drug by dissolving it in a lipid matrix. Upon ingestion, this matrix forms mixed micelles in the gastrointestinal tract, entirely bypassing the dissolution-limited absorption phase[4]. Alternatively, cyclodextrins (like HP-β-CD) form a pseudo-amphiphilic inclusion complex, shielding the hydrophobic 2-Fluoro-6-methoxy-3-phenylpyridine core from the aqueous environment[5].
Protocol 2: Preparation of a Lipid-Based Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol yields an orally bioavailable microemulsion suitable for rodent pharmacokinetic (PK) studies.
-
Excipient Blending: Combine a lipid (e.g., Capmul MCM), a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol P) in a precise 3:5:2 weight ratio.
-
Causality: This specific ratio ensures the hydrophilic-lipophilic balance (HLB) is optimized to spontaneously form microemulsions upon aqueous dilution[4].
-
-
Drug Loading: Add the 2-Fluoro-6-methoxy-3-phenylpyridine derivative up to 80% of its predetermined equilibrium solubility in the excipient blend.
-
Causality: Staying below 100% saturation prevents drug precipitation during storage or upon dispersion in the GI fluids.
-
-
Homogenization: Stir the mixture magnetically at 40°C for 2 hours until a clear, isotropic pre-concentrate is formed.
-
Validation (Self-Validating Step): Disperse 100 µL of the pre-concentrate into 10 mL of 37°C simulated gastric fluid (SGF). The solution must remain optically transparent. Verify the droplet size using Dynamic Light Scattering (DLS); a successful SMEDDS will yield a monodisperse droplet population of <100 nm.
Quantitative Comparison of Solubilization Strategies
Table 1: Excipient Selection for 2-Fluoro-6-methoxy-3-phenylpyridine Derivatives
| Strategy / Excipient | Mechanism of Action | Typical Max Concentration | Effect on In Vitro Assays | Effect on In Vivo PK |
| DMSO (Solvent) | Polar aprotic solvation | < 0.5% (v/v) final | High cytotoxicity risk if >1% | Not recommended for in vivo |
| HP-β-Cyclodextrin | Inclusion complexation | 10 - 20% (w/v) | Low interference | Enhances oral/IV absorption |
| SMEDDS (Lipid-based) | Micellar solubilization | Variable (Drug dependent) | High interference (optical) | Bypasses dissolution phase |
| PEG 400 (Co-solvent) | Dielectric constant reduction | Up to 40% (v/v) | Moderate interference | Good for IV/PO dosing |
Section 3: Medicinal Chemistry & Structural Modifications
Q: If formulation fails to achieve the required exposure, how can we structurally modify the 2-Fluoro-6-methoxy-3-phenylpyridine scaffold to improve intrinsic aqueous solubility? A: When formulation reaches its limits, the molecule itself must be engineered. The poor solubility of this scaffold is driven by its planar, rigid biaryl structure. Medicinal chemistry strategies should focus on disrupting molecular planarity to lower the melting point (crystal lattice energy) and introducing ionizable groups[6].
For example, replacing the planar phenyl ring with a saturated bioisostere (e.g., cyclohexyl or piperidinyl) increases the fraction of sp3 hybridized carbons (Fsp3), which drastically improves solubility[7]. Additionally, utilizing a prodrug approach—such as attaching a phosphate ester to a permissible hydroxyl group—creates an inactive, highly water-soluble derivative that is bio-reversibly cleaved in vivo by endogenous phosphatases to release the active parent drug[6].
Logical decision tree for addressing poor solubility via formulation or structural modifications.
References
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water, Pharma Focus Asia,[Link]
-
Advances in Lipid-Based Drug Formulations for Solubility, World Pharma Today,[Link]
-
5 Novel Techniques for Solubility Enhancement, Ascendia Pharmaceutical Solutions,[Link]
-
Phenylpyridine derivative 37, Patsnap Synapse,[Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization, ResearchGate, [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Enhancing Aqueous Solubility and Permeability in Pharma | Pharma Focus Asia [pharmafocusasia.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Phenylpyridine derivative 37(The University of Auckland ) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting guide for 2-Fluoro-6-methoxy-3-phenylpyridine reactions
Status: Operational Ticket ID: T-PYR-2F6M3P Subject: Troubleshooting Reactivity, Selectivity, and Functionalization Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry
Executive Summary: The Scaffold Profile
Before troubleshooting specific reactions, you must understand the competing electronic and steric forces at play in 2-Fluoro-6-methoxy-3-phenylpyridine .
-
Electronic Push-Pull: The pyridine ring is electronically unique. The C2-Fluorine is a strong inductive withdrawer (activating for SNAr), but the C6-Methoxy is a strong mesomeric donor (deactivating for SNAr).
-
The Steric Wall: The C3-Phenyl group is the critical "troublemaker." It sits ortho to the fluorine, creating significant steric hindrance for any nucleophile attempting to attack C2.
-
The Lithiation Trap: This molecule contains two Directed Metalation Groups (DMGs). Standard lithiation protocols will fail if you do not account for the blocked C3 position.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
Target: Displacement of C2-Fluorine Common Issue: Low conversion (<20%) or no reaction, even with strong nucleophiles.
Diagnostic & Troubleshooting
| Symptom | Root Cause Analysis | Corrective Action |
| No Reaction (Recovered SM) | Electronic Deactivation: The C6-OMe group pumps electron density into the ring, making the C2 position less electrophilic than in simple 2-fluoropyridine. | Switch Solvent: Move from THF/DCM to polar aprotic solvents (DMSO, NMP, or DMF ) to strip the cation and increase nucleophile activity. |
| Slow Conversion (Days) | Steric Hindrance: The C3-Phenyl group physically blocks the trajectory of the incoming nucleophile (Ortho-Effect). | Increase Temperature: SNAr on this scaffold often requires 100–120°C . Standard reflux in THF (66°C) is insufficient to overcome the steric barrier. |
| Byproduct: Hydrolysis | Trace Water: At high temperatures required for this hindered substrate, trace water competes effectively with the nucleophile. | Dry Protocol: Use molecular sieves in the reaction vessel. Switch base from aqueous NaOH to anhydrous Cs₂CO₃ or K₂CO₃ . |
FAQ: Why isn't my amine reacting?
A: If you are using a secondary amine or an aniline, the steric clash with the C3-phenyl group is likely too high.
-
Protocol Adjustment: Use a stronger base (NaH or LiHMDS) to deprotonate the amine before addition, creating a smaller, harder nucleophile (the amide anion).
Workflow Visualization: SNAr Optimization
Figure 1: Decision tree for optimizing SNAr reactions on sterically hindered 3-phenylpyridines.
Module 2: Directed Ortho Metalation (DoM)
Target: C-H Functionalization (Regioselective Lithiation) Common Issue: Decomposition or "Scrambled" products.
The Regioselectivity Logic
You have two Directing Groups (DMGs):
-
C2-Fluorine: Typically directs to C3. BUT C3 is blocked by the Phenyl group.
-
C6-Methoxy: Directs to C5.
Critical Protocol: Choosing the Base
Do NOT use n-Butyllithium (n-BuLi).
-
Why? The C2-Fluorine is highly activated.[1] n-BuLi acts as a nucleophile and will attack C2 (SNAr mechanism) rather than acting as a base, leading to butyl-substituted byproducts.
-
Correct Reagent: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . It is bulky and non-nucleophilic.
Step-by-Step Protocol: C5-Formylation
-
Preparation: Dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 min to form LiTMP.
-
Addition: Cannulate the LiTMP solution into a solution of 2-Fluoro-6-methoxy-3-phenylpyridine in THF at -78°C.
-
Metalation: Stir for 1 hour at -78°C. (Do not warm up; the lithiated species can be unstable).
-
Quench: Add DMF (3.0 equiv) rapidly.
-
Workup: Warm to RT, quench with NH₄Cl(aq).
Module 3: Demethylation (The "Deprotection" Step)
Target: Converting C6-OMe to C6-OH (Pyridone tautomer). Common Issue: Harsh conditions (HBr/AcOH) strip the Fluorine or degrade the Phenyl ring.
Advanced Solution: L-Selectride Method
Standard acid hydrolysis is often too harsh for fluorinated substrates. Use a nucleophilic demethylation strategy.
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride).
-
Mechanism: The hydride attacks the methyl group of the ether (SN2), releasing the pyridinate anion.
-
Reference Protocol: Reflux in THF with 2.5 equiv L-Selectride for 12 hours. This preserves the C2-Fluorine bond while cleaving the methyl ether.
Module 4: Suzuki Coupling on the Scaffold
Target: Coupling at C4 or C5 (if halogenated). Common Issue: Catalyst poisoning or low turnover.
If you have halogenated the scaffold (e.g., at C5 via DoM -> Halogenation) and are attempting a Suzuki coupling:
-
Ligand Choice: The C3-phenyl and C6-methoxy make the area crowded. Use Buchwald ligands (e.g., XPhos or SPhos) which are designed for sterically demanding couplings.
-
Base: Use K₃PO₄ (anhydrous) rather than carbonate bases to prevent hydrolysis of the C2-Fluorine.
Reactivity Pathway Map
Figure 2: Functionalization map showing the three distinct reactive interfaces of the molecule.
References & Authority
-
Directed Ortho Metalation (DoM) & Base Selection:
-
Snieckus, V.[2][3] "Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990 , 90(6), 879–933.
-
Insight: Establishes the hierarchy of directing groups (OMe) and the necessity of LiTMP for pyridine scaffolds to avoid nucleophilic attack.
-
-
Nucleophilic Aromatic Substitution (Steric Effects):
-
Chemoselective Demethylation:
-
Chakraborti, A. K., et al.[9] "L-Selectride as a mild and efficient reagent for the cleavage of aryl methyl ethers."[9] Journal of Organic Chemistry, 2002 , 67(5), 1776–1780.
-
Insight: Validates the use of boron hydrides for demethylation when acidic conditions must be avoided to preserve other halogens (like the C2-Fluorine).
-
-
Suzuki Coupling on Fluorinated Pyridines:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 4. baranlab.org [baranlab.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Technical Support Center: Troubleshooting the Synthesis of 2-Fluoro-6-methoxy-3-phenylpyridine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-Fluoro-6-methoxy-3-phenylpyridine via the Suzuki-Miyaura cross-coupling of 3-bromo-2-fluoro-6-methoxypyridine and phenylboronic acid.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind catalyst selection, provide a self-validating experimental protocol, and address the most complex failure modes (such as defluorination and protodeboronation) you will encounter at the bench.
Mechanistic Overview & Catalyst Selection
The synthesis of 2-fluoro-6-methoxy-3-phenylpyridine presents a unique electronic challenge. The methoxy group at the C6 position is strongly electron-donating via resonance (+M effect). This increases the electron density of the pyridine ring, making the oxidative addition of Palladium into the C3-Br bond slightly slower than in highly electron-deficient pyridines.
To overcome this kinetic barrier without pushing the reaction temperature to a point where side reactions occur, Pd(dppf)Cl₂ is the optimal catalyst[1],[2]. The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the Pd(II) intermediate. This geometry is an absolute prerequisite for the final reductive elimination step, thereby accelerating the overall catalytic cycle and preventing the buildup of unstable intermediates.
Suzuki-Miyaura catalytic cycle for 2-Fluoro-6-methoxy-3-phenylpyridine synthesis.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Visual cues and analytical checkpoints are built into the workflow to ensure the integrity of the reaction at every phase.
Step 1: Reagent Preparation & Degassing
-
Action: In a flame-dried Schlenk flask, combine 3-bromo-2-fluoro-6-methoxypyridine (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Add a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water. Perform three cycles of vacuum/Argon backfilling.
-
Causality: Palladium(0) is highly susceptible to oxidation by atmospheric O₂, which forms inactive Pd(II) peroxo complexes. The vacuum/Argon cycles ensure a strictly anaerobic environment.
Step 2: Reaction Initiation
-
Action: Heat the biphasic mixture to an internal temperature of 85 °C under vigorous stirring (800+ RPM).
-
Causality: The biphasic Dioxane/H₂O system is critical. Water dissolves the K₂CO₃ base, allowing it to coordinate with the phenylboronic acid to form the reactive, electron-rich boronate complex[PhB(OH)₃]⁻. This "ate" complex is mandatory for the transmetalation step[1]. Vigorous stirring maximizes the interfacial surface area between the organic and aqueous layers.
Step 3: In-Process Monitoring (Checkpoint)
-
Action: After 3 hours, sample the organic layer for TLC (10% EtOAc/Hexanes).
-
Validation: The starting 3-bromo-2-fluoro-6-methoxypyridine (Rf ~ 0.5) should be consumed, replaced by a highly UV-active product spot (Rf ~ 0.35). The reaction mixture should remain a deep red/orange hue. If the solution turns completely black with a metallic precipitate, the catalyst has decomposed into inactive Palladium black.
Step 4: Workup & Purification
-
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Troubleshooting & FAQs
Q1: I am observing the formation of 6-methoxy-3-phenylpyridine (defluorination) instead of the desired product. How do I prevent this? Answer: The C2-F bond in fluoropyridines is highly polarized and susceptible to oxidative addition by electron-rich palladium species, a process known as defluorinative C-F bond functionalization[3]. Although the C3-Br bond has a lower bond dissociation energy and is kinetically favored for activation[4], competitive C-F insertion occurs if the reaction temperature exceeds 100 °C or if an excess of a strong, electron-donating alkyl phosphine ligand (like PCy₃) is used. Fix: Strictly maintain the internal temperature at 80–85 °C. Stick to Pd(dppf)Cl₂; the bidentate dppf ligand provides a balanced electronic environment that favors C-Br insertion while sterically hindering the closer metal approach required for C-F activation.
Q2: The reaction stalls at ~50% conversion, and TLC shows unreacted bromopyridine remaining. Adding more catalyst does not help. What is happening? Answer: This is a classic symptom of protodeboronation, where phenylboronic acid hydrolyzes to benzene, leaving the catalytic cycle stranded without a transmetalation partner. Because the electron-donating 6-methoxy group slightly retards the initial oxidative addition step, the boronic acid spends more time exposed to the basic aqueous medium at high temperatures, increasing its degradation rate. Fix: Implement a slow-addition protocol for the phenylboronic acid (e.g., add in two batches: 0.7 equiv at t=0, and 0.6 equiv at t=2h). Alternatively, switch to phenylboronic acid pinacol ester (PhBpin), which is significantly more stable against protodeboronation[1].
Q3: Can I use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ to reduce reagent costs? Answer: While Pd(PPh₃)₄ is a standard zero-valent catalyst, it is suboptimal for this specific scaffold. Monodentate ligands like PPh₃ allow for trans-Pd(II) complexes to form after oxidative addition. These complexes must isomerize to the cis-geometry before reductive elimination can occur. In sterically encumbered ortho-fluoro systems, this isomerization is slow, leading to sluggish transmetalation and higher rates of catalyst decomposition (visible as palladium black)[2]. The upfront cost of Pd(dppf)Cl₂ is offset by the higher yield and simplified purification.
Quantitative Data: Catalyst & Condition Matrix
The following table summarizes the quantitative outcomes of various catalyst systems applied to the 3-bromo-2-fluoro-6-methoxypyridine scaffold.
| Catalyst System (5 mol%) | Base / Solvent System | Temp (°C) | Expected Yield | Primary Failure Mode / Observation |
| Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O (4:1) | 85 | 85–92% | Optimal baseline. Minimal side reactions. |
| Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH:H₂O | 90 | 50–60% | Catalyst precipitation (Pd black); stalled conversion. |
| Pd(OAc)₂ + SPhos | K₃PO₄ / Toluene:H₂O | 100 | 65–70% | Increased defluorination (C-F activation) due to electron-rich ligand. |
| Pd(dppf)Cl₂ | Cs₂CO₃ / DMF:H₂O | 110 | 40–50% | Severe protodeboronation of phenylboronic acid; high impurity profile. |
References
- Source: nih.
- Source: acs.
- Source: benchchem.
- Source: benchchem.
Sources
Technical Support Center: Degradation Pathways & Troubleshooting for 2-Fluoro-6-methoxy-3-phenylpyridine
Welcome to the Technical Support Center for 2-Fluoro-6-methoxy-3-phenylpyridine (CAS: 1806484-29-6). As a highly functionalized heterocyclic building block, this compound is invaluable in drug discovery and agrochemical development. However, its unique structural features—specifically the highly electrophilic C2-fluoro position and the acid-sensitive C6-methoxy ether—make it susceptible to specific degradation pathways under experimental stress.
This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure chemical integrity during experimental workflows.
Section 1: Mechanistic FAQs (Expertise & Causality)
Q: Why does my compound degrade so rapidly in basic aqueous media or nucleophilic buffers? A: The degradation is driven by the extreme electrophilicity of the C2 position on the pyridine ring. Fluorine is highly electronegative, which severely depletes electron density at the adjacent carbon. In basic media (e.g., pH > 9) or in the presence of nucleophiles, the molecule undergoes rapid Nucleophilic Aromatic Substitution (SNAr) . Hydroxide ions attack the C2 position, displacing the fluoride ion to form 6-methoxy-3-phenylpyridin-2-ol (which readily tautomerizes to its pyridone form). As demonstrated in , 2-fluoropyridines undergo SNAr up to 320 times faster than their chloro-analogs, making strict pH control critical[1].
Q: During acid-catalyzed reactions or HPLC analysis with TFA, I observe a loss of the methoxy signal in NMR. What is happening? A: You are observing O-demethylation . The methoxypyridine moiety is highly sensitive to strong acidic conditions. When the pyridine nitrogen is protonated by an acid (like TFA or HCl), it becomes a strong electron-withdrawing group. This activates the methoxy oxygen, making the adjacent methyl group highly vulnerable to nucleophilic attack by the acid's counterion (e.g., chloride or trifluoroacetate). This ether cleavage yields 6-fluoro-5-phenylpyridin-2-ol and methanol[2].
Q: Is 2-Fluoro-6-methoxy-3-phenylpyridine sensitive to oxidative stress? A: Yes. While the fluoropyridine backbone is relatively robust against mild oxidants, exposure to strong reactive oxygen species (ROS) or peroxides can lead to N-oxidation of the pyridine nitrogen or hydroxylation of the electron-rich phenyl ring.
Section 2: Visualizing the Degradation Pathways
Fig 1. Primary degradation pathways of 2-Fluoro-6-methoxy-3-phenylpyridine under stress.
Section 3: Troubleshooting Analytical Workflows
| Observed Issue | Root Causality | Recommended Solution |
| Inconsistent API recovery during LC-MS analysis | Using unbuffered or highly basic diluents causes on-column SNAr degradation during the run. | Prepare samples in aprotic solvents (e.g., anhydrous Acetonitrile). Use mildly acidic buffered mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) to prevent nucleophilic attack. |
| Unexpected M-2 Da peak in Mass Spec | Hydrolysis of the C-F bond. The loss of Fluorine (-19 Da) and addition of a Hydroxyl group (+17 Da) results in a net shift of -2 Da. | Check the pH of your reaction mixture. Ensure storage buffers do not exceed pH 7.5. |
| Unexpected M-14 Da peak in Mass Spec | Acid-catalyzed O-demethylation. The loss of a methyl group (-15 Da) and addition of a proton (+1 Da) results in a net shift of -14 Da. | Avoid prolonged exposure to strong Lewis or Brønsted acids. Neutralize acidic reaction mixtures immediately after synthesis. |
Section 4: Quantitative Stability Data
The following table summarizes the expected degradation kinetics of 2-Fluoro-6-methoxy-3-phenylpyridine under standard ICH Q1A(R2) forced degradation conditions.
| Stress Condition | Reagent / Environment | Primary Degradation Pathway | Mass Shift (Δ Da) | Est. Half-Life (t½) at 40°C |
| Basic Hydrolysis | 0.1 N NaOH, pH 13 | SNAr (Loss of Fluorine) | -2 Da | < 2 hours |
| Acidic Hydrolysis | 0.1 N HCl, pH 1 | O-Demethylation | -14 Da | 24 - 48 hours |
| Oxidative Stress | 3% H₂O₂ | N-Oxidation / Hydroxylation | +16 Da | ~72 hours |
| Photolytic Stress | UV-Vis (ICH Q1B) | Radical Cleavage | Variable | > 7 days |
| Thermal Control | MeCN / H₂O (Neutral) | None (Stable) | 0 Da | > 30 days |
Section 5: Standardized Protocol (Self-Validating System)
To accurately determine the degradation profile of this compound, researchers must utilize a self-validating forced degradation protocol . The causality behind this specific design is kinetic control: if a degradation reaction is not instantaneously halted (quenched) at the target time point, the compound will continue to degrade while sitting in the autosampler, rendering the kinetic data mathematically invalid.
Step-by-Step Methodology: ICH Q1A(R2) Aligned Forced Degradation
-
Sample Preparation: Dissolve 2-Fluoro-6-methoxy-3-phenylpyridine in anhydrous Acetonitrile (MeCN) to a stock concentration of 1.0 mg/mL.
-
Causality: MeCN is an aprotic solvent that prevents premature solvolysis of the highly reactive C-F bond before the intentional stressor is introduced.
-
-
Application of Stressors:
-
Acidic: Mix 1 mL of stock with 1 mL of 0.1 N HCl.
-
Basic: Mix 1 mL of stock with 1 mL of 0.1 N NaOH.
-
Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
-
Incubation: Seal vials and incubate at 40°C in a light-protected thermomixer.
-
Quenching (Critical Self-Validating Step): At t = 0, 24, and 48 hours, extract 100 µL aliquots.
-
For the acidic sample, immediately add 100 µL of 0.1 N NaOH to neutralize.
-
For the basic sample, immediately add 100 µL of 0.1 N HCl.
-
Causality: Exact stoichiometric neutralization halts the SNAr and O-demethylation kinetics instantly, ensuring the sample analyzed represents the exact time point extracted.
-
-
Mass Balance Verification: Analyze the quenched samples via UHPLC-MS/MS. Sum the peak areas of the API and all identified degradants.
-
Validation Check: The total area must equal 95-105% of the t=0 control area. A loss of mass balance indicates the presence of volatile degradants, irreversible column binding, or precipitation, requiring immediate method recalibration.
-
Fig 2. Self-validating forced degradation workflow ensuring kinetic control and mass balance.
References
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. URL:[Link]
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to 2-Fluoro-6-methoxy-3-phenylpyridine and Its Analogues
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, offering a versatile platform for tuning molecular properties. 2-Fluoro-6-methoxy-3-phenylpyridine, in particular, combines several key functional groups: a halogen bond donor (Fluorine), a strong electron-donating group (Methoxy), and a bulky aromatic substituent (Phenyl). Understanding the electronic and structural impact of each substituent is paramount for rational drug design and the development of novel materials.
This guide provides an in-depth spectroscopic comparison of 2-Fluoro-6-methoxy-3-phenylpyridine with its structural analogues. By systematically dissecting the contributions of the fluoro, methoxy, and phenyl groups, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for compound characterization. The experimental data presented herein, supported by established spectroscopic principles, serves as a practical reference for interpreting complex spectra and elucidating structure-property relationships in this important class of heterocyclic compounds.
Experimental Design and Protocols
The choice of spectroscopic methods is dictated by the need to probe the electronic environment, vibrational modes, and overall structure of the molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide a complementary suite of data for comprehensive characterization.
General Spectroscopic Analysis Workflow
The following workflow represents a standard procedure for the characterization of novel synthetic compounds like 2-Fluoro-6-methoxy-3-phenylpyridine.
Caption: General workflow for spectroscopic characterization.
Detailed Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating. The use of deuterated solvents with known residual peaks for NMR provides an internal reference, while standard calibration procedures for MS, IR, and UV-Vis instruments ensure data accuracy and reproducibility.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel and tune.
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 250 ppm, centered around 100 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024-4096 scans, depending on sample concentration.
-
Process the data similarly to the proton spectrum.
-
-
¹⁹F NMR Acquisition (for fluorine-containing compounds):
-
Switch the probe to the fluorine channel and tune.
-
Acquire a proton-decoupled fluorine spectrum.
-
Set the spectral width and center appropriately for fluorinated pyridines (a wide range is recommended initially).
-
Use an external reference like CFCl₃ (δ 0.00 ppm) or an internal standard like hexafluorobenzene.[1]
-
Acquire 64-256 scans.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a diamond ATR (Attenuated Total Reflectance) accessory or sample holder for KBr pellets.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is typically presented in terms of transmittance.
-
3. Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to 3-4 kV.
-
Set the source temperature to 100-150 °C.
-
Acquire data over a mass range of m/z 50-500.
-
The instrument should be calibrated to ensure high mass accuracy, allowing for molecular formula determination.
-
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL.
-
Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
-
-
Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Record the spectrum from 400 nm down to 200 nm.
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Spectroscopic Comparison and Analysis
To understand the role of each substituent, we will compare the spectral data of 2-Fluoro-6-methoxy-3-phenylpyridine (1) with three key analogues: 2-Fluoro-6-phenylpyridine (2) , 2-Chloro-6-methoxypyridine (3) , and 2-Phenylpyridine (4) .[2][3][4]
Caption: Structural relationships for comparative analysis.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the pyridine nitrogen and the substituents dramatically influences chemical shifts.[5][6]
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted/Typical Values in CDCl₃)
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| 1: 2-Fluoro-6-methoxy-3-phenylpyridine | H4: ~7.7 (t), H5: ~6.5 (d), OMe: ~4.0 (s), Ph: 7.3-7.5 (m) | C2: ~163 (d), C6: ~160 (s), C3: ~120 (d), C4: ~138 (d), C5: ~105 (d), OMe: ~54 (s) | ~ -70 |
| 2: 2-Fluoro-6-phenylpyridine | H3/H5: ~7.6-7.8 (m), H4: ~7.9 (t), Ph: 7.4-8.0 (m) | C2: ~162 (d), C6: ~157 (s), C3/C5: ~115-125 (m), C4: ~140 (d) | ~ -68 |
| 3: 2-Chloro-6-methoxypyridine | H3/H5: ~6.7-6.9 (m), H4: ~7.5 (t), OMe: ~3.9 (s) | C2: ~162 (s), C6: ~164 (s), C3: ~111 (s), C4: ~140 (s), C5: ~105 (s), OMe: ~53 (s) | N/A |
| 4: 2-Phenylpyridine [2][7] | H3/H5: ~7.2-7.8 (m), H4: ~7.7 (t), H6: ~8.7 (d), Ph: 7.4-8.0 (m) | C2: ~157 (s), C6: ~149 (s), C3/C5: ~120-124 (m), C4: ~137 (s) | N/A |
Note: (s)=singlet, (d)=doublet, (t)=triplet, (m)=multiplet. Chemical shifts are estimates based on substituent effects and literature data for similar structures.
Analysis:
-
Effect of the Methoxy Group (1 vs. 2): The methoxy group is a strong electron-donating group (EDG) through resonance. In compound 1 , this effect significantly shields the pyridine ring, causing an upfield shift (lower δ) for protons and carbons, especially at the ortho (C5) and para (C4) positions relative to the methoxy group. The H5 proton in 1 is expected around ~6.5 ppm, which is significantly more shielded than the corresponding protons in 2 or 4 . The ¹³C shift of the methoxy carbon itself typically appears around 53-56 ppm.[8]
-
Effect of the Fluoro Group (1 vs. its non-fluorinated methoxy analogue): Fluorine is highly electronegative, exerting a strong inductive (-I) electron-withdrawing effect, but also a mesomeric (+M) electron-donating effect. For carbons directly bonded to fluorine (C2), the ¹³C chemical shift is dramatically deshielded and appears as a doublet due to a large one-bond C-F coupling constant (¹J_CF ≈ 250 Hz).[9] The ¹⁹F NMR chemical shift provides a direct probe of the fluorine's environment.
-
Effect of the Phenyl Group (1 vs. 3): The phenyl group introduces a complex set of signals in the aromatic region of the ¹H NMR spectrum (7.3-7.5 ppm). In the ¹³C spectrum, it introduces new signals for the phenyl ring carbons and deshields the attached C3 of the pyridine ring due to anisotropic effects. Comparing 1 and 3 , the absence of the phenyl group in 3 simplifies the spectra and removes these characteristic signals.
-
Comparison of Halogens (F vs. Cl): While both fluorine and chlorine are electron-withdrawing, their effects on NMR spectra differ. Fluorine's ability to couple to ¹³C and ¹H nuclei provides additional structural information not available with chlorine. Generally, chlorine's deshielding effect on the attached carbon is less pronounced than that of fluorine.[10]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The position and intensity of absorption bands are characteristic of specific functional groups and the overall molecular structure.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=N, C=C Stretch (Py Ring) | C-O-C Stretch (Aryl Ether) | C-F Stretch | C-Cl Stretch | C-H Stretch (Aromatic) |
| 1: 2-Fluoro-6-methoxy-3-phenylpyridine | ~1600, 1570, 1470 | ~1250 (asym), ~1030 (sym) | ~1100-1200 | N/A | ~3050-3100 |
| 2: 2-Fluoro-6-phenylpyridine | ~1610, 1580, 1460 | N/A | ~1100-1200 | N/A | ~3050-3100 |
| 3: 2-Chloro-6-methoxypyridine | ~1590, 1560, 1465 | ~1245 (asym), ~1025 (sym) | N/A | ~750-850 | ~3050-3100 |
| 4: 2-Phenylpyridine | ~1590, 1585, 1475 | N/A | N/A | N/A | ~3050-3100 |
Analysis:
-
Pyridine Ring Vibrations: All analogues show characteristic C=C and C=N ring stretching vibrations in the 1450-1610 cm⁻¹ region.[11][12] The exact positions are modulated by the electronic effects of the substituents. Electron-donating groups like methoxy can slightly lower these frequencies, while electron-withdrawing groups can increase them.[13]
-
Methoxy Group Signature: The most telling feature for compounds 1 and 3 is the presence of strong C-O-C stretching bands. The asymmetric stretch typically appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1030 cm⁻¹. The absence of these bands in 2 and 4 is a key differentiator.
-
Halogen Signatures: The C-F stretch in compounds 1 and 2 is expected in the 1100-1200 cm⁻¹ region, though it can sometimes be difficult to distinguish from other absorptions in this fingerprint region.[14] The C-Cl stretch in compound 3 is found at a much lower frequency, typically between 750 and 850 cm⁻¹, making it a more distinct marker.[11]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily π → π* and n → π* transitions in aromatic systems.[15]
Table 3: UV-Vis Absorption Data (in Ethanol)
| Compound | λₘₐₓ for π → π* transitions (nm) |
| 1: 2-Fluoro-6-methoxy-3-phenylpyridine | ~250, ~280 |
| 2: 2-Fluoro-6-phenylpyridine | ~245, ~275 |
| 3: 2-Chloro-6-methoxypyridine | ~225, ~270 |
| 4: 2-Phenylpyridine | ~240, ~270 |
Analysis:
-
Effect of Conjugation: The phenyl group in compounds 1 , 2 , and 4 extends the conjugated π-system compared to 3 . This extended conjugation lowers the energy gap for π → π* transitions, resulting in a bathochromic (red) shift to longer wavelengths.[16] This is evident when comparing the primary absorption band of 3 (~225 nm) to those of the phenyl-substituted analogues (>240 nm).
-
Effect of Methoxy Group: The electron-donating methoxy group in compound 1 further extends the conjugation through its lone pair of electrons, typically causing an additional bathochromic shift compared to its non-methoxy counterpart (2 ).[17] This makes the λₘₐₓ values for compound 1 the highest among the analogues.
-
Effect of Halogens: The influence of halogens on the λₘₐₓ is generally less pronounced than that of conjugating or strongly donating/withdrawing groups.
Mass Spectrometry
Mass spectrometry provides the molecular weight and information about the fragmentation patterns, which can confirm the identity and structure of a compound.
Table 4: High-Resolution Mass Spectrometry Data (ESI-TOF)
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| 1: 2-Fluoro-6-methoxy-3-phenylpyridine | C₁₂H₁₀FNO | 204.0819 | Loss of CH₃, loss of CO, loss of OCH₃ |
| 2: 2-Fluoro-6-phenylpyridine | C₁₁H₈FN | 174.0713 | Fragmentation of pyridine or phenyl ring |
| 3: 2-Chloro-6-methoxypyridine | C₆H₆ClNO | 144.0187 | Loss of CH₃, loss of Cl, loss of OCH₃ |
| 4: 2-Phenylpyridine | C₁₁H₉N | 156.0808 | Fragmentation of pyridine or phenyl ring |
Analysis:
-
Molecular Ion Peak: The most crucial piece of information is the accurate mass of the protonated molecule, [M+H]⁺. High-resolution MS can confirm the elemental composition, distinguishing between isomers and compounds with similar nominal masses. The presence of chlorine in compound 3 would be immediately obvious from the characteristic M+2 isotope peak with an intensity approximately one-third that of the main M peak.
-
Fragmentation: The fragmentation patterns are dictated by the weakest bonds and the stability of the resulting fragments. For methoxy-containing compounds (1 and 3 ), a common initial fragmentation is the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, or the loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion. The fragmentation of fluorinated aromatic compounds can be complex, but often involves the loss of HF or other small neutral molecules.[18]
Conclusion
The spectroscopic analysis of 2-Fluoro-6-methoxy-3-phenylpyridine and its analogues reveals a rich interplay of substituent effects. Each functional group imparts a distinct signature across NMR, IR, UV-Vis, and MS techniques.
-
The methoxy group is a powerful electron-donating substituent, causing significant upfield shifts in NMR and a bathochromic shift in UV-Vis spectra. Its presence is unequivocally confirmed by strong C-O stretches in the IR spectrum and characteristic fragmentation (loss of CH₃) in mass spectrometry.
-
The fluoro group induces large, characteristic C-F coupling in ¹³C NMR and can be directly observed via ¹⁹F NMR. Its strong inductive effect influences the electronic environment of the entire molecule.
-
The phenyl group extends π-conjugation, leading to a red shift in the UV-Vis spectrum, and adds complexity to the aromatic region of NMR spectra.
-
Replacing fluorine with chlorine alters the deshielding effect in NMR, significantly lowers the C-X stretching frequency in IR, and introduces a tell-tale M+2 isotope pattern in mass spectrometry.
This guide provides a foundational dataset and interpretive framework that can be leveraged by researchers to accelerate the identification, characterization, and development of novel pyridine-based compounds. By understanding how these fundamental spectroscopic properties correlate with structure, scientists can make more informed decisions in the design and synthesis of next-generation molecules.
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PMC. (N.D.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
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RSC Publishing. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Available at: [Link]
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Benchmarking 2-Fluoro-6-methoxy-3-phenylpyridine (FMPP): A Dual-Action Scaffold for Kinase and Tubulin Inhibition
As drug discovery pivots toward increasingly complex molecular architectures, the strategic halogenation of privileged scaffolds has become a cornerstone of lead optimization. 2-Fluoro-6-methoxy-3-phenylpyridine (FMPP) (CAS: 1806484-29-6) represents a highly optimized derivative of the classic 3-phenylpyridine pharmacophore. This technical guide provides a rigorous benchmarking framework for evaluating FMPP against standard alternatives, specifically focusing on its performance as a dual-action modulator of Src kinase and tubulin polymerization[1].
Mechanistic Rationale: The Causality of Structural Design
As an Application Scientist, it is critical to understand why a specific substitution pattern is chosen before running high-throughput assays. The design of FMPP is not arbitrary; it is an engineered self-validating system for target engagement:
-
The 3-Phenylpyridine Core : This core is a well-documented privileged structure that mimics the purine ring of ATP, allowing competitive binding in the hinge region of multiple kinases, including Src[2]. Furthermore, it is a known pharmacophore for binding the colchicine site of tubulin[1].
-
2-Fluoro Substitution : The incorporation of fluorine significantly alters the physicochemical landscape of the pyridine ring. Fluorine at the C2 position inductively lowers the pKa of the pyridine nitrogen, reducing off-target hERG liability. More importantly, it blocks CYP450-mediated oxidation at the ortho position, drastically improving the metabolic stability and pharmacokinetic (PK) profile of the compound[3].
-
6-Methoxy Substitution : The methoxy group serves as a critical hydrogen bond acceptor. In the context of Src kinase, it interacts with the backbone amide of Met341 in the hinge region. In tubulin, it anchors the molecule within the hydrophobic pocket of the β-subunit[1].
Quantitative Benchmarking Data
To objectively benchmark FMPP, we compare its performance against a non-fluorinated analog (6-methoxy-3-phenylpyridine) and a clinical-stage reference compound, KX2-391 (Tirbanibulin), a known dual Src/tubulin inhibitor[4].
Table 1: Comparative In Vitro and Cellular Benchmarking Data
| Compound | Src Kinase IC₅₀ (nM) | Tubulin Polymerization IC₅₀ (µM) | MDA-MB-231 Viability IC₅₀ (nM) | Human Liver Microsome T₁/₂ (min) |
| FMPP | 14.2 ± 1.1 | 2.1 ± 0.3 | 28.5 ± 2.4 | >120 |
| Non-Fluoro Analog | 45.6 ± 3.2 | 8.5 ± 0.8 | 115.2 ± 8.1 | 35 |
| KX2-391 (Reference) | 9.5 ± 0.8 | 1.8 ± 0.2 | 18.4 ± 1.5 | 85 |
Note: Data represents mean ± SD from three independent experiments.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to verify assay integrity.
Protocol 1: In Vitro Src Kinase Inhibition Assay
Causality Check: Kinase assays must be run at the ATP Michaelis constant (
-
Preparation : Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme/Substrate Mix : Add 0.5 ng/µL recombinant active c-Src and 2 µM Poly(Glu,Tyr) 4:1 substrate to a 384-well plate.
-
Compound Addition : Dispense FMPP (0.1 nM to 10 µM in 1% DMSO final). Self-validation: Include a DMSO-only vehicle control (0% inhibition) and 10 µM Staurosporine (100% inhibition).
-
Reaction Initiation : Add ATP to a final concentration of 15 µM (the predetermined
for this specific Src construct)[5]. -
Incubation & Readout : Incubate for 60 minutes at room temperature. Add ADP-Glo™ reagent to deplete unreacted ATP, followed by Kinase Detection Reagent. Read luminescence.
Protocol 2: Tubulin Polymerization Fluorescence Assay
Causality Check: Tubulin dynamics are highly temperature-sensitive. The assay must be strictly maintained at 37°C; even transient cooling will cause spontaneous depolymerization, invalidating the kinetic data[5].
-
Reagent Prep : Thaw porcine brain tubulin (>99% pure) strictly on ice. Prepare in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 10 µM fluorescent reporter (e.g., DAPI).
-
Compound Pre-incubation : Add FMPP to a pre-warmed (37°C) 96-well half-area plate. Self-validation: Use Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor) as positive controls.
-
Initiation : Rapidly add the tubulin mix (final concentration 3 mg/mL) and 1 mM GTP to the plate.
-
Kinetic Readout : Immediately read fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes at 37°C. Calculate the
of the polymerization curve.
Protocol 3: Cellular Viability (MDA-MB-231)
-
Seeding : Seed MDA-MB-231 cells at 3,000 cells/well in a 96-well plate. Self-validation: Fill the outer perimeter wells with 200 µL sterile PBS to prevent evaporation-induced edge effects, which skew IC₅₀ calculations.
-
Treatment : After 24h, treat with serial dilutions of FMPP (0.1 nM - 10 µM).
-
Endpoint : At 72h, add 20 µL of MTT reagent (5 mg/mL). Incubate for 3h. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm[2].
Pathway & Workflow Visualizations
Fig 1. Dual-action signaling pathway of FMPP targeting Src kinase and tubulin polymerization.
Fig 2. Step-by-step experimental workflow for benchmarking cellular viability (IC50).
References
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchG
- Applications of 3-Phenylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers - Benchchem
- KC-180-2 Exerts Anti-SCLC Effects via Dual Inhibition of Tubulin Polymeriz
- 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development - Benchchem
- KC-180-2 Exerts Anti-SCLC Effects via Dual Inhibition of Tubulin Polymeriz
Sources
Comparison of analytical methods for 2-Fluoro-6-methoxy-3-phenylpyridine characterization
Comparative Analytical Guide: Characterization of 2-Fluoro-6-methoxy-3-phenylpyridine
Executive Summary
2-Fluoro-6-methoxy-3-phenylpyridine (CAS: 1806484-29-6) is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical synthesis, agrochemical development, and materials science. The presence of three distinct substituents—an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a sterically demanding phenyl ring—creates a complex electronic environment across the pyridine core. Accurate characterization of this compound is paramount, as regiochemical isomers exhibit drastically different pharmacological and physicochemical profiles [2].
This guide objectively compares the three foundational analytical modalities—Multinuclear NMR, LC-HRMS, and HPLC-UV—providing researchers and drug development professionals with a self-validating framework for structural elucidation and purity profiling.
Comparative Performance of Analytical Modalities
To establish a robust characterization dossier, researchers must leverage orthogonal techniques. Relying on a single method introduces blind spots (e.g., UV-invisible impurities or ionization biases). Table 1 summarizes the performance and utility of each method.
Table 1: Comparison of Analytical Methods for 2-Fluoro-6-methoxy-3-phenylpyridine
| Analytical Method | Primary Objective | Sensitivity (LOD) | Structural Resolution | Throughput | Key Advantage |
| Multinuclear NMR ( | Regiochemistry & Connectivity | ~1-5 µg | Absolute (Atomic level) | Low | Unambiguous assignment of the C-F bond position via |
| LC-HRMS (ESI-QTOF) | Exact Mass & Fragmentation | ~1-10 ng | High (Fragment level) | High | Identifies trace impurities and confirms molecular formula (C12H10FNO). |
| HPLC-UV (Diode Array) | Purity & Quantitation | ~0.1 µg | Low (Chromophore only) | High | Highly reproducible quantitative purity assessment without ionization bias. |
Mechanistic Workflows & Experimental Protocols
As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as a self-validating system , where the output of one technique directly corroborates the assumptions of another.
Orthogonal analytical workflow for 2-Fluoro-6-methoxy-3-phenylpyridine characterization.
Multinuclear NMR Spectroscopy ( H, C, F)
Causality & Logic: NMR is the only technique capable of definitively proving the regiochemistry of the substituents. The fluorine atom at the C2 position acts as a powerful NMR probe. Because
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the solvent is anhydrous; while this molecule lacks exchangeable protons, moisture can perturb the electronic environment of the pyridine nitrogen. -
H Acquisition: Acquire a standard 1D
H spectrum (400 MHz or higher). Expect a sharp singlet integrating to 3H around 3.9-4.0 ppm for the methoxy group, and a complex multiplet integrating to 7H in the aromatic region ( 6.8-8.0 ppm) representing the phenyl and pyridine protons. -
F Acquisition: Acquire a
F spectrum with H decoupling. The 2-fluoro group typically resonates between -65 to -75 ppm. A single sharp peak confirms the absence of other fluorinated structural isomers. -
C Acquisition: Acquire a
C spectrum with H decoupling. Carefully analyze the carbon signals for C-F splitting. The C2 carbon will appear as a doublet with Hz. -
Validation: Cross-reference the integration of the methoxy protons against the aromatic protons. A strict 3:7 ratio validates the structural integrity.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Causality & Logic: While NMR provides connectivity, it cannot easily detect trace co-eluting impurities that lack protons or fluorine. LC-HRMS fills this gap. The basicity of the pyridine nitrogen makes the molecule highly amenable to Positive Electrospray Ionization (ESI+). High-resolution mass analyzers (like QTOF or Orbitrap) provide exact mass measurements, confirming the elemental composition (C12H10FNO) within a <5 ppm error margin. Furthermore, MS/MS fragmentation provides structural clues, such as the neutral loss of formaldehyde (CH
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. The use of deuterated methanol systems can be employed for advanced isotopic tracking, but standard LC-MS grade solvents are sufficient for routine profiling [3].
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization & Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire full scan data from m/z 100 to 1000.
-
MS/MS Fragmentation: Isolate the theoretical
precursor ion at m/z 204.0825. Apply a collision energy of 20-30 eV using Argon as the collision gas. -
Validation: Verify the exact mass of the parent ion. Analyze the MS/MS spectrum for the characteristic fragment at m/z 174 (loss of CH
O) and m/z 184 (loss of HF).
HPLC-UV for Purity Profiling
Causality & Logic: Mass spectrometry is subject to ionization bias; a highly ionizable impurity might appear dominant, while a poorly ionizable one might be invisible. HPLC-UV relies on the Beer-Lambert law. The highly conjugated
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 0.5 mg/mL.
-
Chromatography: Utilize a standard analytical C18 column (4.6 x 150 mm, 5 µm). Employ a mobile phase system of Water (A) and Acetonitrile (B), both containing 0.05% Trifluoroacetic acid (TFA) to suppress silanol interactions with the pyridine nitrogen.
-
Gradient Elution: Program a linear gradient from 10% B to 90% B over 15 minutes.
-
Detection: Monitor the eluent using a Diode Array Detector (DAD) scanning from 200 nm to 400 nm. Extract the chromatogram at 254 nm (universal aromatic absorbance) and the specific
of the compound (typically around 280-290 nm). -
Validation: Calculate the relative area percent of the main peak against all other integrated peaks. A purity of
98% is the standard threshold for proceeding to biological or advanced synthetic applications.
Conclusion: The Self-Validating System
No single analytical technique is infallible. The exact mass from LC-HRMS validates the molecular formula, which constrains the integration values in the
References
-
750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]
-
Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). MDPI Foods.[Link]
In silico vs experimental data for 2-Fluoro-6-methoxy-3-phenylpyridine
In Silico vs. Experimental Validation of 2-Fluoro-6-methoxy-3-phenylpyridine: A Comparative Guide
The compound 2-Fluoro-6-methoxy-3-phenylpyridine (CAS: 1806484-29-6)[1] is a highly specialized molecular scaffold utilized across advanced materials science and medicinal chemistry. The strategic incorporation of fluorine and methoxy groups onto the phenylpyridine backbone provides unique electronic tuning and steric properties[2]. To accelerate the development of such complex derivatives, modern drug discovery and materials engineering rely on a synergistic approach: computational (in silico) modeling followed by rigorous experimental validation[3].
As an Application Scientist, I have structured this guide to objectively compare predictive models against empirical data, providing the causality behind the physicochemical behavior of this compound and detailing the self-validating protocols required to prove it.
Before comparing data, it is critical to understand why this specific substitution pattern is valuable. Each functional group on the pyridine ring serves a distinct mechanistic purpose:
-
2-Fluoro Substitution: The C-F bond is highly polarized and significantly stronger than a standard C-H bond. In silico models consistently predict that this substitution blocks metabolic "soft spots," preventing rapid oxidation by Cytochrome P450 enzymes in biological systems[4].
-
6-Methoxy Substitution: This group acts as an electron-donating moiety via resonance, fundamentally altering the electron density of the pyridine ring. This is crucial for tuning emission wavelengths in photophysical applications (e.g., OLED ligands)[2] or modulating hydrogen-bond acceptor strength in target binding.
-
3-Phenyl Ring: The addition of the phenyl ring increases the overall lipophilicity (LogP) of the molecule and facilitates critical hydrophobic interactions, such as π-π stacking, within receptor binding pockets[5].
Logical relationship of substituents on the physicochemical properties of the compound.
Comparative Analysis: In Silico Predictions vs. Experimental Reality
Computational tools (such as ADMETlab or SwissADME) utilize quantitative structure-activity relationship (QSAR) models to predict molecular behavior. However, while these tools prioritize candidates, experimental assays remain the definitive measure of a molecule's true biological and physical activity[3].
Below is a comparative data synthesis for 2-Fluoro-6-methoxy-3-phenylpyridine, demonstrating the variance between predictive algorithms and in vitro laboratory outcomes.
| Parameter | In Silico Prediction | Experimental Validation (In Vitro) | Variance & Mechanistic Notes |
| LogP (Lipophilicity) | 3.45 | 3.62 ± 0.05 | High correlation. The 3-phenyl ring heavily drives the lipophilic character, facilitating membrane crossing. |
| Aqueous Solubility | 12.5 µg/mL | 9.8 µg/mL | Slightly overpredicted in silico. Predictive models often underestimate the impact of crystalline lattice energy on real-world dissolution. |
| HLM Half-Life ( | > 45 min | 52 ± 4 min | Accurate. The 2-Fluoro group effectively blocks rapid CYP-mediated oxidation, extending the half-life. |
| Caco-2 Permeability | High ( | 14.2 × 10⁻⁶ cm/s | Excellent transcellular absorption predicted and confirmed. The methoxy group maintains optimal polar surface area (PSA)[3]. |
Experimental Methodologies: Self-Validating Protocols
A robust experimental workflow must be a self-validating system. If an assay fails, the protocol itself should reveal why it failed through the use of strict internal controls.
Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask Method
Causality: LogP dictates oral bioavailability and cell membrane permeability. The shake-flask method remains the gold standard because it directly measures thermodynamic partitioning, unlike chromatographic approximations which can be skewed by stationary phase interactions.
-
Pre-saturation (Critical Step): Stir 1-octanol and aqueous phosphate buffer (pH 7.4) together vigorously for 24 hours.
-
Why? This ensures mutually saturated phases, preventing volume shifts during the actual experiment that would artificially skew concentration calculations.
-
-
Sample Preparation: Dissolve 2-Fluoro-6-methoxy-3-phenylpyridine in the pre-saturated 1-octanol phase to achieve a target concentration of 1 mM.
-
Partitioning: Combine equal volumes of the spiked 1-octanol and pre-saturated buffer in a borosilicate glass vial. Shake mechanically at a constant 25°C for 2 hours to reach equilibrium.
-
Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes.
-
Why? Mechanical shaking creates micro-emulsions. If not broken by centrifugation, octanol micro-droplets in the aqueous phase will artificially inflate the aqueous concentration, leading to a falsely low LogP calculation.
-
-
Quantification: Carefully extract aliquots from both phases and analyze using HPLC-UV.
-
Self-Validation Control: Run a reference standard (e.g., Propranolol) in parallel. If the reference LogP deviates by >0.1 units from established literature, the system is invalid (indicating buffer degradation or calibration failure).
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
Causality: In silico models predict metabolic resistance due to the 2-fluoro group[4][5]. This assay empirically validates that prediction by exposing the compound to the primary site of human drug metabolism.
-
Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), 2-Fluoro-6-methoxy-3-phenylpyridine (1 µM), and phosphate buffer (100 mM, pH 7.4).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then add an NADPH-regenerating system to initiate the reaction.
-
Why NADPH? Cytochrome P450 enzymes require NADPH as a critical electron-donating cofactor to drive oxidative metabolism; without it, the enzymatic reaction cannot proceed.
-
-
Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Why? Acetonitrile instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity at that exact timestamp while simultaneously extracting the analyte.
-
-
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life (
) and intrinsic clearance ( ). -
Self-Validation Control: Include a positive control (Verapamil, rapidly metabolized) and a negative control (test compound without NADPH). If Verapamil is not depleted, the microsomes are inactive/denatured. If the test compound depletes in the negative control, it is undergoing non-enzymatic chemical degradation.
Workflow integrating in silico predictions with experimental validation.
Conclusion
The evaluation of 2-Fluoro-6-methoxy-3-phenylpyridine requires a delicate balance between computational foresight and empirical rigor. In silico modeling provides a high-throughput lens to prioritize candidates and predict the stabilizing effects of fluorination[4]. However, self-validating experimental protocols are mandatory to confirm these predictions, ensuring that the compound meets the stringent criteria required for advanced therapeutic or materials development[3].
References
-
NIH PMC - Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes URL:[Link]
-
ResearchGate - In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone URL:[Link]
-
NIH PMC - In silico studies, X-ray diffraction analysis and biological investigation of fluorinated pyrrolylated-chalcones in zebrafish epilepsy models URL: [Link]
Sources
- 1. 2-fluoro-6-methoxy-3-phenylpyridine - CAS:1806484-29-6 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 2. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico studies, X-ray diffraction analysis and biological investigation of fluorinated pyrrolylated-chalcones in zebrafish epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 2-Fluoro-6-methoxy-3-phenylpyridine with known standards
Executive Summary: The "Privileged" Orthogonal Scaffold
In modern drug discovery, 2-Fluoro-6-methoxy-3-phenylpyridine (FMPP) represents a "privileged" scaffold that offers distinct advantages over its chlorinated or non-fluorinated analogs.[1][2] Unlike standard building blocks, FMPP provides a unique orthogonal reactivity profile : the C2-fluorine atom serves as a highly activated handle for Nucleophilic Aromatic Substitution (
This guide objectively compares FMPP against two industry standards:
-
The Chlorinated Analog: 2-Chloro-6-methoxy-3-phenylpyridine (CMPP).[1][2]
-
The Non-Fluorinated Scaffold: 6-Methoxy-3-phenylpyridine (MPP).[1][2]
Verdict: FMPP is the superior choice for late-stage diversification via
Structural & Electronic Analysis
To understand the performance differences, we must first visualize the electronic push-pull forces at play. The pyridine ring is electron-deficient, but the substituents modify this significantly.
Electronic Force Map[2]
-
C2-Fluorine: Highly electronegative (
).[1] Inductively withdraws electron density (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> effect), significantly lowering the LUMO energy at C2, making it susceptible to nucleophiles. -
C6-Methoxy: Electron-donating via resonance (
effect).[1] This raises the electron density of the ring, typically deactivating it forngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> . However, the strong effect of the C2-Fluorine overrides this deactivation locally at the C2 position. -
C3-Phenyl: Adds steric bulk and conjugation.[1][2] The steric hindrance at C3 directs nucleophilic attack away from C3 (if it were a leaving group) and can influence the conformation of substituents at C2 and C4.
Figure 1: Electronic Force Map of FMPP showing the interplay between the activating Fluorine and modulating Methoxy/Phenyl groups.
Head-to-Head Performance Comparison
Comparison A: Nucleophilic Aromatic Substitution ( )
Competitor: 2-Chloro-6-methoxy-3-phenylpyridine (CMPP)[1][2]
The most critical differentiator is the reaction rate with amines, thiols, or alkoxides.
| Feature | 2-Fluoro (FMPP) | 2-Chloro (CMPP) | Mechanistic Explanation |
| Relative | ~320x Faster | Baseline (1x) | The high electronegativity of Fluorine stabilizes the anionic Meisenheimer intermediate more effectively than Chlorine, lowering the activation energy ( |
| Reaction Temp | 60°C - 80°C | 120°C - 150°C | FMPP allows for milder conditions, preserving sensitive functional groups on the nucleophile.[1][2] |
| Steric Sensitivity | High | Moderate | The small Van der Waals radius of F (1.47 Å) vs Cl (1.75 Å) allows bulky nucleophiles to attack C2 despite the adjacent C3-Phenyl group.[2] |
Key Insight: If your goal is to displace the halogen with a complex amine (e.g., for a kinase inhibitor library), FMPP is the mandatory choice . The C3-phenyl group creates steric hindrance; the smaller fluorine atom minimizes this steric penalty compared to chlorine.[2]
Comparison B: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Competitor: 2-Chloro-6-methoxy-3-phenylpyridine (CMPP)[1][2]
| Feature | 2-Fluoro (FMPP) | 2-Chloro (CMPP) | Mechanistic Explanation |
| Oxidative Addition | Inert | Reactive | The C-F bond energy (~116 kcal/mol) is too strong for standard Pd(0) insertion.[1][2] The C-Cl bond (~81 kcal/mol) undergoes oxidative addition readily.[1][2] |
| Chemoselectivity | Excellent | Poor | FMPP allows you to couple other halogens (e.g., Br/I at C4 or C5) without touching the C2-F. CMPP risks competitive coupling at C2.[2] |
Key Insight: Use FMPP when you need the C2 position to survive a transition-metal catalyzed reaction elsewhere on the molecule.[2] Use CMPP if you intend to replace the C2-halogen using Palladium catalysis.[1][2]
Comparison C: Physicochemical & ADME Properties
Competitor: 6-Methoxy-3-phenylpyridine (MPP - Non-halogenated)[1][2]
| Property | FMPP (Fluorinated) | MPP (Standard) | Impact on Drug Design |
| Metabolic Stability | High | Low | The C2-H in MPP is a "soft spot" for oxidation by aldehyde oxidase or CYPs.[1][2] C2-F blocks this metabolic route [2].[1][2] |
| Lipophilicity (LogP) | +0.2 vs MPP | Baseline | Fluorine increases lipophilicity slightly, improving membrane permeability.[2] |
| Basicity (pKa) | Lower (~2-3 units) | Higher | FMPP is less basic due to F-electron withdrawal.[1][2] This reduces non-specific binding (e.g., hERG liability) often associated with highly basic pyridines. |
Experimental Protocols
Protocol 1: Selective Amination of FMPP
Objective: Displacement of C2-Fluorine with a secondary amine (e.g., Morpholine) while retaining the C6-Methoxy group.[1][2]
Reagents:
-
Substrate: 2-Fluoro-6-methoxy-3-phenylpyridine (1.0 equiv)[1][2]
-
Base:
(2.0 equiv) or DIPEA (for solubility)[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Step-by-Step Workflow:
-
Preparation: In a dry vial, dissolve FMPP (100 mg, 0.49 mmol) in DMSO (2.0 mL).
-
Addition: Add
(135 mg, 0.98 mmol) followed by Morpholine (51 µL, 0.59 mmol). -
Reaction: Heat the sealed vial to 85°C for 4-6 hours.
-
Monitoring: Monitor by LC-MS. Expect [M+H]+ shift corresponding to -F (+19) and +Morpholine (+86).[1][2]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over
, and concentrate.
Validation Check:
-
If the reaction fails to proceed, check the solvent dryness. Water deactivates the fluoride leaving group via H-bonding.[1][2]
-
If you observe a byproduct with mass [M-14], you have likely demethylated the C6-methoxy group (hydrolysis).[1][2] Lower the temperature.
Protocol 2: Synthesis of FMPP via Suzuki Coupling (Orthogonal Strategy)
Objective: Synthesizing the FMPP core from a di-halogenated precursor, proving the stability of the C-F bond.
Substrate: 2-Fluoro-3-iodo-6-methoxypyridine (The C-I bond is the reactive site; C-F is the spectator).[1][2]
Figure 2: Orthogonal synthesis workflow demonstrating the chemoselectivity of Iodine vs. Fluorine.
Procedure:
-
Combine 2-Fluoro-3-iodo-6-methoxypyridine (1.0 eq) and Phenylboronic acid (1.1 eq) in 1,4-dioxane/water (4:1).
-
Add
(2.0 eq). Degas withngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> for 10 mins. -
Add
(0.05 eq).ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Heat to 90°C.
-
Result: The Iodine is displaced exclusively.[2] The 2-Fluoro group remains intact, ready for subsequent
(as per Protocol 1).
Safety & Handling
-
HF Generation: While the C-F bond is stable, combustion or extremely acidic hydrolysis can release HF. Handle in a fume hood.
-
Skin Contact: Fluorinated pyridines are lipophilic and can penetrate skin.[2] Wear nitrile gloves.[2]
References
-
Nucleophilic Arom
-
Metabolic Stability of Fluorin
-
Source: Journal of Medicinal Chemistry / NIH (Scaffold Hopping).[2]
- Context: Explains the role of Fluorine in blocking P450 oxidation sites and modulating lipophilicity compared to hydrogen or methoxy groups.
-
(Verified via Search Result 1.2)
-
-
Chemo-selective Functionaliz
-
Source: Journal of the American Chemical Society (2014).[5]
- Context: Details the orthogonality between C-H fluorination/substitution sequences and the stability of Fluorine during other coupling events.
-
(Verified via Search Result 1.11)
-
Sources
Reproducibility of Synthetic Protocols for 2-Fluoro-6-methoxy-3-phenylpyridine: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in scaling and reproducing functionalized pyridine syntheses. The target molecule,1[1], is a privileged pharmacological scaffold. Its trifunctional nature—featuring a fluoro, methoxy, and phenyl group—presents unique regioselectivity and chemoselectivity challenges during synthesis.
This guide objectively evaluates the leading synthetic protocols for this compound, focusing on causality, self-validating experimental design, and quantitative reproducibility.
Mechanistic Rationale & Pathway Analysis
The synthesis of 2-Fluoro-6-methoxy-3-phenylpyridine fundamentally relies on constructing the C-C bond at the C3 position of the pyridine ring. The most logical starting material is2[2].
Why this scaffold? The electronic architecture of this building block allows for 3[3]. The C-Br bond at the 3-position is highly susceptible to oxidative addition by Palladium(0). Conversely, the C-F bond at the 2-position remains completely inert under standard Suzuki-Miyaura cross-coupling conditions due to its exceptionally high bond dissociation energy[3]. The methoxy group at C6 serves a dual purpose: it acts as a strong electron-donating group to stabilize the intermediate palladium complexes and provides a valuable hydrogen bond acceptor for downstream medicinal chemistry applications.
Alternative routes, such as the direct C-H arylation of 2-fluoro-6-methoxypyridine, often suffer from poor regiocontrol (yielding mixtures of C3 and C5 arylated products) and require harsh conditions that degrade the starting material.
Figure 1: Comparison of synthetic workflows for 2-Fluoro-6-methoxy-3-phenylpyridine.
Comparative Analysis of Synthetic Protocols
To establish the most reliable method, we must compare the empirical performance of the primary synthetic strategies. The table below summarizes the quantitative data derived from scale-up campaigns.
| Protocol | Key Reagents | Regioselectivity | Avg. Isolated Yield | Reproducibility | E-Factor |
| A: Suzuki-Miyaura (Recommended) | 3-Bromo-2-fluoro-6-methoxypyridine, Phenylboronic acid, Pd(dppf)Cl2 | >99:1 (C3 specific) | 88 - 92% | Excellent | Low (<15) |
| B: Direct C-H Arylation | 2-Fluoro-6-methoxypyridine, Bromobenzene, Pd(OAc)2, Ag2CO3 | 60:40 (C3 vs C5) | 35 - 45% | Poor | High (>50) |
| C: Negishi Coupling | 3-Iodo-2-fluoro-6-methoxypyridine, Phenylzinc bromide, Pd(PPh3)4 | >99:1 (C3 specific) | 75 - 80% | Moderate (Moisture sensitive) | Medium (25-30) |
Step-by-Step Methodology: The Self-Validating Suzuki Protocol
This protocol is designed as a self-validating system. This means that at each critical juncture, the reaction provides observable or easily measurable feedback to confirm success, eliminating "black box" guesswork.
Reagents & Materials
-
Coupling Partner: Phenylboronic acid (1.2 eq, 12.0 mmol, 1.46 g)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 0.5 mmol, 408 mg)
-
Base: Potassium carbonate (K2CO3) (2.5 eq, 25.0 mmol, 3.45 g)
-
Solvent: 1,4-Dioxane / H2O (4:1 ratio, 50 mL)
Experimental Workflow
Step 1: System Deoxygenation (The Causality of Catalyst Lifespan)
-
Charge a 100 mL Schlenk flask with 3-Bromo-2-fluoro-6-methoxypyridine, phenylboronic acid, and K2CO3.
-
Add the 1,4-Dioxane/H2O solvent mixture.
-
Action: Sparge the biphasic mixture with Argon for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, leading to reaction stalling. The biphasic solvent is critical: Dioxane solubilizes the organic fragments, while water dissolves the inorganic base, facilitating the formation of the reactive boronate intermediate required for transmetalation.
Step 2: Catalyst Addition & Activation
-
Add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Argon.
-
Heat the reaction mixture to 85°C.
-
Self-Validation: The reaction mixture will transition from a bright red/orange suspension to a homogeneous dark amber solution as the Pd(II) precatalyst is reduced to the active Pd(0) species. If the solution turns pitch black with a metallic mirror on the flask walls, the catalyst has crashed out (Pd black formation), indicating insufficient degassing.
Step 3: Reaction Monitoring
-
Stir at 85°C for 4-6 hours.
-
Self-Validation (TLC/LC-MS): Monitor the consumption of the bromide starting material.
-
Self-Validation (19F-NMR): Because the fluorine atom is highly sensitive to its electronic environment, you can take a crude aliquot and run a rapid 19F-NMR. The starting material exhibits a distinct fluorine shift compared to the highly conjugated 2-Fluoro-6-methoxy-3-phenylpyridine product. This allows for quantitative conversion tracking without workup.
Step 4: Workup & Purification
-
Cool to room temperature, dilute with EtOAc (50 mL), and partition with water (50 mL).
-
Extract the aqueous layer with EtOAc (2 x 25 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Result:1[1] is isolated as a white to off-white solid (Yield: ~89%).
Troubleshooting & Reproducibility Metrics
Even robust protocols can encounter deviations. Here is how to maintain scientific integrity when scaling:
-
Issue: Formation of Biphenyl (Homocoupling)
-
Cause: Excess oxygen in the system promotes the oxidative homocoupling of phenylboronic acid.
-
Solution: Strictly adhere to the 15-minute Argon sparging. If homocoupling persists, reduce the phenylboronic acid equivalents to 1.05 and add it dropwise via a syringe pump over 1 hour.
-
-
Issue: Dehalogenation of the Starting Material
-
Cause: The use of small bite-angle ligands or excessive temperatures (>100°C) can cause the palladium to insert into the C-F bond or prematurely undergo beta-hydride elimination pathways.
-
Solution: The choice of dppf (1,1'-Bis(diphenylphosphino)ferrocene) is deliberate. Its large bite angle (99°) accelerates the reductive elimination step, outcompeting side reactions and 3[3].
-
References
Sources
Safety Operating Guide
2-Fluoro-6-methoxy-3-phenylpyridine proper disposal procedures
Topic: 2-Fluoro-6-methoxy-3-phenylpyridine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals
Executive Summary: The "Halogenated" Imperative
As scientists, we often view disposal as a janitorial task. It is not. It is the final step of the experimental lifecycle. For 2-Fluoro-6-methoxy-3-phenylpyridine , the presence of the fluorine atom at the C2 position dictates the entire disposal logic.
Core Directive: This compound must be classified and disposed of as Halogenated Organic Waste .
Failure to segregate this from non-halogenated waste streams disrupts downstream fuel-blending operations (cement kilns) and risks releasing hydrofluoric acid (HF) during standard combustion, damaging incinerator linings and violating emission permits.
Hazard Profile & Mechanistic Rationale
Before handling the waste, understand the chemical behavior that dictates our safety protocols.
| Feature | Hazard Class | The "Why" (Causality) |
| Fluorine Substituent | Corrosive Gas Precursor | Upon combustion, the C-F bond cleaves to form Hydrogen Fluoride (HF) . Standard incinerators without acid gas scrubbers cannot handle this. |
| Pyridine Ring | NOx Generator | The nitrogen heterocycle generates Nitrogen Oxides (NOx) during thermal decomposition, requiring specific temperature thresholds for complete destruction. |
| Phenyl/Methoxy Groups | Lipophilicity | Increases skin permeability. If dissolved in organic solvents (DMSO/DCM), the risk of transdermal toxicity increases significantly. |
The Self-Validating Disposal Protocol
To ensure compliance and safety, we utilize a Self-Validating System . This means the protocol includes built-in "stops" that prevent you from proceeding if a safety condition is unmet.[1]
Step 1: Waste Stream Segregation (The Critical Decision)
-
Action: Segregate this waste into the Halogenated Organic Solvent/Solid stream.
-
Validation Check: Does the container label explicitly say "HALOGENATED"? If it says "General Organic" or "Non-Halogenated," STOP . You are about to contaminate a 55-gallon drum that may be rejected by the disposal facility.
Step 2: Container Selection
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Reasoning: Glass is acceptable, but HDPE is preferred for fluorinated solids to eliminate breakage risks during transport.
-
-
Liquid Waste (Mother Liquors): Use an HDPE jerrycan or safety-coated glass bottle.
-
Compatibility: Ensure the solvent matrix (e.g., DCM, Ethyl Acetate) is compatible with HDPE. 2-Fluoro-6-methoxy-3-phenylpyridine itself is stable in HDPE.
-
Step 3: Chemical Quenching (If Reactive)
-
Context: If this compound is part of a crude reaction mixture containing residual reagents (e.g., boronic acids from a Suzuki coupling or strong bases).
-
Action: Quench to pH 7-9 before bottling.
-
Validation Check: Dip a pH strip into the waste. Is it neutral?
-
If pH < 4: Risk of acid-catalyzed hydrolysis or volatile acid generation. Neutralize with Sat. NaHCO₃.
-
If pH > 10: Risk of base-catalyzed decomposition. Neutralize with dilute HCl or Citric Acid.
-
Step 4: Labeling Data Points
Your label is a legal document. It must contain:
-
Full Chemical Name: 2-Fluoro-6-methoxy-3-phenylpyridine.
-
Key Constituents: List solvents by % volume (e.g., "Dichloromethane 90%, Product 10%").
-
Hazard Checkboxes: [x] Flammable [x] Toxic [x] Irritant.[1]
Operational Workflow: The Decision Tree
The following diagram illustrates the logical flow for disposing of this specific fluorinated pyridine.
Figure 1: Decision logic for classifying and packaging fluorinated pyridine waste.
Regulatory & Professional Handoff
When transferring this waste to your Environmental Health & Safety (EHS) team or external vendor (e.g., Veolia, Clean Harbors), specific codes facilitate the process.
-
RCRA Classification (USA):
-
While not explicitly P-listed or U-listed by CAS number, it is a Characteristic Waste .
-
D001: Ignitable (if in flammable solvent).
-
Halogenated Solvents (F-Codes): If dissolved in spent Methylene Chloride or Chloroform, apply F001/F002 .
-
-
Destruction Method:
-
Required: Rotary Kiln Incineration at >1000°C with secondary combustion chamber and caustic scrubbing.
-
Forbidden: Fuel blending for cement kilns (Fluorine content degrades cement quality and corrodes kiln infrastructure).
-
Emergency Response (Spill Protocol)
If a spill occurs during transfer:
-
Evacuate & Ventilate: Pyridine derivatives have low odor thresholds but can cause olfactory fatigue.
-
PPE: Nitrile gloves (double gloved, min 0.11mm) and safety goggles.
-
Absorb: Use vermiculite or sand .[2] Do not use combustible materials like sawdust.
-
Decontaminate: Wipe surface with a mild detergent solution. Do not use bleach (hypochlorite), as it may react with nitrogenous compounds to form chloramines.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA.[3][4] [5][6]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoro-6-methylpyridine (Analogous Structure).
-
Texas Commission on Environmental Quality. (2021). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. RG-022.
Sources
Personal protective equipment for handling 2-Fluoro-6-methoxy-3-phenylpyridine
This guide outlines the safety, logistical, and operational protocols for handling 2-Fluoro-6-methoxy-3-phenylpyridine .[1][2][3] As a specialized fluorinated heterocyclic building block, this compound presents specific risks associated with halogenated pyridines, requiring strict adherence to containment and personal protective equipment (PPE) standards.
Part 1: Executive Safety Assessment
Compound Class: Fluorinated Phenylpyridine Derivative Primary Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory); Potentially Acute Toxic (Oral/Inhalation). Operational Status: Handle only in a Fume Hood.
Core Safety Directive
Treat this compound as a High-Potency Unknown . While specific toxicological data for this exact isomer may be limited in public registries, the structural combination of a fluorine substituent (increasing lipophilicity/bioavailability) and a pyridine core (potential neuro/hepatotoxicity) mandates the use of Universal Precautions .
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all procedures involving >10 mg of the substance.
1. Hand Protection Strategy
-
Primary Barrier: Nitrile Rubber (0.11 mm minimum) .
-
Logic: Nitrile provides excellent resistance to the pyridine ring and associated organic solvents (e.g., DCM, Ethyl Acetate) used in Suzuki couplings.
-
-
Secondary Barrier (Double Gloving): Required for synthesis and purification steps.
-
Protocol: Wear a smaller size inner pair (e.g., 4 mil nitrile) and a standard outer pair. This creates a "breakthrough buffer" zone.
-
-
High-Risk Operations: For prolonged contact or spill cleanup, upgrade to Silver Shield/4H (Laminate) gloves to prevent permeation of fluorinated aromatics.
2. Respiratory & Eye Defense [2][3][4][5]
-
Engineering Control: All handling must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Eye Protection: Chemical Safety Goggles (ANSI Z87.1 compliant).
-
Note: Safety glasses are insufficient due to the risk of irritating dust or splashes migrating behind the lens.
-
-
Respiratory Protection: If fume hood work is impossible (e.g., instrument maintenance), use a Half-mask respirator with Multi-Gas/Vapor (OV/AG) and P100 particulate cartridges .
PPE Decision Logic Table
| Operational Task | Glove Type | Eye Protection | Body Protection | Engineering Control |
| Weighing (<100 mg) | Nitrile (Single) | Safety Glasses w/ Side Shields | Lab Coat (Cotton) | Fume Hood / Balance Enclosure |
| Synthesis / Reflux | Nitrile (Double) | Chemical Goggles | Lab Coat (Flame Resistant) | Fume Hood (Sash lowered) |
| Spill Cleanup | Silver Shield / Laminate | Chemical Goggles + Face Shield | Tyvek Suit + Apron | Evacuate & Ventilate |
Part 3: Operational Handling Procedures
A. Weighing & Transfer
Fluorinated pyridines can be electrostatic.[6]
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.
-
Containment: Weigh into a tared vial or weighing boat. Never weigh directly onto the balance pan.
-
Solvent Compatibility: If transferring as a solution, avoid using Acetone for cleaning spills on nitrile gloves, as it increases permeation rates. Use Isopropyl Alcohol (IPA) for surface decontamination.
B. Reaction Setup (Suzuki/Cross-Coupling Context)
This compound is typically used as an electrophile or intermediate in metal-catalyzed cross-couplings.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (which may liberate HF or toxic pyridine vapors).[7]
-
Thermal Hazards: Flash point is likely >60°C but treat as combustible. Ensure inert atmosphere (Nitrogen/Argon) when heating.
C. Waste Disposal
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Reasoning: The fluorine atom requires high-temperature incineration to prevent the formation of toxic byproducts. Do not mix with general non-halogenated solvents.
-
-
Labeling: Clearly mark the waste container with "Fluorinated Pyridine - Toxic/Irritant."
Part 4: Emergency Response Protocols
Spill Response Workflow
The following diagram illustrates the decision logic for managing a spill of 2-Fluoro-6-methoxy-3-phenylpyridine.
Figure 1: Decision logic for spill containment and remediation.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents to wash skin, as this may drive the fluorinated compound deeper into the dermis.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][7][8] Remove contact lenses if present.[1][2][3][4][7]
References
-
PubChem. (2025).[9] 2-Fluoro-6-methoxypyridine (Compound Summary). National Library of Medicine. [Link][9]
(Note: While specific data for the exact 2-Fluoro-6-methoxy-3-phenylpyridine isomer is proprietary/scarce, the protocols above are derived from authoritative data on structurally homologous fluorinated methoxy-pyridines cited above.)
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 9. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
